D-Glucose, 2-deoxy-
Description
Historical Context and Discovery as a Glucose Analog
The journey of 2-deoxy-D-glucose began with its synthesis and initial characterization as a glucose analog. Structurally, 2-DG is nearly identical to glucose, with the crucial difference being the replacement of the hydroxyl group at the second carbon position with a hydrogen atom. wikipedia.org This seemingly minor alteration has profound biological consequences. Early investigations in the mid-20th century, including studies on its effects on influenza virus multiplication, laid the groundwork for its later use as a research tool. newdrugapprovals.org Its ability to be taken up by cells through glucose transporters, like glucose, but then halt the glycolytic pathway, made it an object of intense scientific interest. wikipedia.orgpatsnap.com
Overview of 2-Deoxy-D-Glucose as a Metabolic Probe
The primary utility of 2-DG in research stems from its ability to act as a competitive inhibitor of glucose metabolism. medchemexpress.com Once inside the cell, hexokinase phosphorylates 2-DG to form 2-deoxy-D-glucose-6-phosphate (2-DG-6P). patsnap.comnih.gov However, unlike glucose-6-phosphate, 2-DG-6P cannot be isomerized to fructose-6-phosphate (B1210287), effectively trapping it within the cell and halting the glycolytic flow. patsnap.comnih.gov This targeted inhibition allows researchers to study the consequences of glycolytic blockade on various cellular processes. Furthermore, radio-labeled versions of 2-DG, such as ¹⁸F-FDG, are widely used in positron emission tomography (PET) to visualize and quantify glucose uptake in tissues, a technique with significant diagnostic implications, particularly in oncology. nih.govnih.govtaylorandfrancis.com
Fundamental Concepts of Cellular Metabolism in Disease Pathogenesis
Normal cells primarily generate energy through mitochondrial oxidative phosphorylation, a highly efficient process. However, many diseased cells, particularly cancer cells, exhibit a metabolic shift known as the "Warburg effect." wikipedia.orgnih.gov This phenomenon, first described by Otto Warburg, is characterized by a high rate of glycolysis followed by lactic acid fermentation, even in the presence of oxygen (aerobic glycolysis). wikipedia.orgcancer.govwpmucdn.com This metabolic reprogramming is not exclusive to cancer and is also observed in other conditions like inflammatory and viral diseases. wpmucdn.comutmb.edu This altered metabolic state is believed to provide the necessary building blocks for rapid cell proliferation and survival. nih.gov Understanding this fundamental shift is crucial for developing targeted therapies.
Significance of 2-Deoxy-D-Glucose in Investigating Metabolic Reprogramming
2-DG has become an indispensable tool for investigating the phenomenon of metabolic reprogramming. numberanalytics.comnumberanalytics.com By inhibiting glycolysis, researchers can explore the dependencies of diseased cells on this pathway and identify potential therapeutic vulnerabilities. nih.gov For instance, in cancer research, 2-DG has been used to study the reliance of tumor cells on aerobic glycolysis and to explore its potential as a therapeutic agent. nih.gov Studies have shown that some cancer cells that are highly dependent on glycolysis are more sensitive to the cytotoxic effects of 2-DG. nih.gov Beyond its direct inhibitory effects on glycolysis, 2-DG is also known to interfere with N-linked glycosylation, a crucial process for protein folding and function, adding another layer to its mechanism of action and its utility as a research tool. wikipedia.orgnih.govaai.orgaacrjournals.orgnih.gov
Detailed Research Findings
The application of 2-Deoxy-D-Glucose across various research fields has yielded specific and insightful findings, particularly in oncology and virology. The following tables summarize key research on the effects of 2-DG.
Table 1: Effects of 2-Deoxy-D-Glucose on Various Malignant Cell Lines In Vitro
| Cell Line Origin | Representative Cell Lines | Observed Effects of 2-DG (5 mM continuous exposure) | Reference |
| Ovarian | IGROV1, SKOV3 | Proliferation slow down, Massive apoptosis | iiarjournals.orgnih.gov |
| Squamous | A431, SCC12B2 | Strong cell cycle arrest with moderate apoptosis, Proliferation arrest without apoptosis | iiarjournals.orgnih.gov |
| Cerebral | U87, D54 | Potent induction of autophagic cell death | nih.gov |
| Hepatic | HepG2 | Proliferation slow down | iiarjournals.orgnih.gov |
| Colonic | HT29 | Proliferation arrest without signs of apoptosis | iiarjournals.orgnih.gov |
| Mesothelial | MSTO-211H | Massive apoptosis | iiarjournals.orgnih.gov |
| Neuroblastoma | SK-N-SH, SH-SY5Y | Sensitive to 2DG-induced clonogenic cell killing | nih.gov |
Table 2: Antiviral Activity of 2-Deoxy-D-Glucose
| Virus Family/Genus | Specific Virus | Key Research Findings | Reference |
| Coronaviridae | SARS-CoV-2 | Reduced cytopathic effects and cell death in infected cells. Disrupted glycosylation of viral proteins, leading to reduced infectivity. | nih.gov |
| Herpesviridae | Herpes Simplex Virus (HSV) | Affects early stages of the viral replication cycle, including reduced cell penetration. | nih.gov |
| Papillomaviridae | Human Papillomavirus type 18 (HPV18) | Suppressed the transcription of the virus in HeLa cells. | nih.gov |
| Picornaviridae | Rhinoviruses | Inhibition of viral replication. | nih.gov |
| Caliciviridae | Noroviruses | Inhibition of viral replication. | utmb.edu |
| Hepadnaviridae | Hepatitis B Virus | Inhibition of viral replication. | nih.gov |
| Flaviviridae | Zika Virus | Inhibition of viral replication. | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4,5,6-tetrahydroxyhexanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-2-1-4(9)6(11)5(10)3-8/h2,4-6,8-11H,1,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYALKFFQXWPIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=O)C(C(C(CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154-17-6, 1949-89-9 | |
| Record name | D-Glucose, 2-deoxy- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15193 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | D-arabino-Hexose, 2-deoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-deoxy-D-glucose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.295 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-deoxy-D-galactose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.151 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-DEOXY-D-GLUCOSE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5484 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Molecular Mechanisms of 2 Deoxy D Glucose Action
Interference with Glucose Metabolic Pathways
The primary mechanism of action for 2-deoxy-D-glucose (2-DG) lies in its structural similarity to glucose, which allows it to enter cells and interfere with fundamental metabolic processes. patsnap.com As a glucose analog, 2-DG is recognized and transported into the cell by the same transporters as glucose. wikipedia.orgnih.gov However, due to a key structural difference—the replacement of the hydroxyl group at the C-2 position with a hydrogen atom—it cannot be fully metabolized, leading to significant disruption of cellular energy production. wikipedia.orgresearchgate.net
Glycolysis Inhibition via Hexokinase and Glucose-6-Phosphate Isomerase Activity
Once inside the cell, 2-deoxy-D-glucose is phosphorylated by the enzyme hexokinase, the first and a key regulatory step in glycolysis. patsnap.comyoutube.com This reaction yields 2-deoxy-D-glucose-6-phosphate (2-DG-6-P). nih.govnih.gov While this initial step mimics the phosphorylation of glucose to glucose-6-phosphate (G-6-P), the resulting 2-DG-6-P cannot be further processed in the glycolytic pathway. patsnap.comyoutube.com
Specifically, the enzyme phosphoglucose (B3042753) isomerase (also known as glucose-6-phosphate isomerase), which catalyzes the conversion of glucose-6-phosphate to fructose-6-phosphate (B1210287), is unable to act on 2-DG-6-P. patsnap.comyoutube.compnas.org This effectively creates a metabolic block. patsnap.com The accumulation of 2-DG-6-P within the cell leads to feedback inhibition of hexokinase, further reducing the phosphorylation of glucose and slowing down the entire glycolytic flux. patsnap.comyoutube.com Moreover, 2-DG-6-P acts as a competitive inhibitor of phosphoglucose isomerase. pnas.orgnih.gov This dual inhibition of two critical glycolytic enzymes significantly curtails the cell's ability to produce ATP and essential metabolic intermediates through glycolysis. patsnap.com
Intracellular Accumulation of 2-Deoxy-D-Glucose-6-Phosphate
The phosphorylation of 2-deoxy-D-glucose to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P) effectively traps the molecule within the cell, as the added phosphate (B84403) group prevents it from being transported back across the cell membrane. nih.govnih.gov Since 2-DG-6-P cannot be readily metabolized further down the glycolytic pathway, it accumulates to high intracellular concentrations. patsnap.comnih.govnih.gov
This accumulation of 2-DG-6-P is a key aspect of its mechanism of action. The high levels of this analog-phosphate compound result in the allosteric and competitive inhibition of hexokinase, creating a bottleneck at the very beginning of glycolysis. nih.govresearchgate.netnih.gov The buildup of 2-DG-6-P has been observed and quantified in various cell types and is a direct indicator of cellular uptake of 2-DG. medchemexpress.comnih.gov The consequences of this accumulation extend beyond simple glycolysis inhibition, impacting other interconnected metabolic pathways and cellular processes. patsnap.com
| Compound | Enzyme Interaction | Effect |
| 2-Deoxy-D-glucose (2-DG) | Hexokinase | Substrate, leading to phosphorylation. patsnap.comyoutube.com |
| 2-Deoxy-D-glucose-6-phosphate (2-DG-6-P) | Hexokinase | Feedback inhibitor. patsnap.comyoutube.com |
| 2-Deoxy-D-glucose-6-phosphate (2-DG-6-P) | Phosphoglucose Isomerase | Competitive inhibitor. pnas.orgnih.gov |
Impact on Pentose (B10789219) Phosphate Pathway Flux
The pentose phosphate pathway (PPP) is a crucial metabolic pathway that runs parallel to glycolysis and is essential for producing NADPH (nicotinamide adenine (B156593) dinucleotide phosphate) and the precursors for nucleotide biosynthesis. pnas.org The entry point into the PPP is glucose-6-phosphate, the product of hexokinase activity. pnas.org By inhibiting hexokinase, 2-deoxy-D-glucose can indirectly limit the flux of substrates into the PPP. pnas.orgnih.gov
Modulation of Glucose Transporter Activity and Expression
The uptake of 2-deoxy-D-glucose into cells is mediated by the same family of facilitative glucose transporters (GLUTs) that are responsible for glucose transport. wikipedia.orgnih.govmdpi.com This includes transporters such as GLUT1 and GLUT4. nih.govmdpi.com Consequently, cells with a higher expression of glucose transporters exhibit a greater uptake of 2-DG. wikipedia.org
The expression of glucose transporters can be influenced by the cellular microenvironment. For instance, hypoxia, a condition of low oxygen often found in solid tumors, can lead to a significant increase in the expression of certain GLUT proteins, particularly GLUT1 and GLUT3. nih.govmdpi.com This upregulation of glucose transporters in hypoxic conditions results in an increased uptake of 2-DG, which can enhance its inhibitory effects on glycolysis. nih.gov Some studies have shown that treatment with 2-DG can itself lead to an increased expression of GLUT1, potentially as a compensatory response to the perceived glucose deprivation. nih.gov
| Condition | Effect on GLUT Expression | Impact on 2-DG Uptake |
| Hypoxia (1% O2) | Increased GLUT-1 and GLUT-3 mRNA levels. nih.gov | Increased. nih.gov |
| 2-DG Treatment | Increased GLUT1 transporter protein levels. nih.gov | Increased. nih.gov |
Disruption of Protein N-Glycosylation Processes
2-Deoxy-D-Glucose as a D-Mannose Mimic
Structurally, 2-deoxy-D-glucose is not only an analog of D-glucose but also of D-mannose, as these two sugars differ only in the stereochemistry at the C-2 position. nih.gov The absence of the hydroxyl group at this position in 2-DG makes it a mimic of both. mdpi.com N-linked glycosylation is a fundamental cellular process that involves the attachment of oligosaccharide chains, rich in mannose, to asparagine residues of newly synthesized proteins in the endoplasmic reticulum. researchgate.netyoutube.com
Because of its structural similarity to mannose, 2-DG can be mistakenly incorporated into the growing oligosaccharide chains. mdpi.com However, the lack of the C-2 hydroxyl group means that once incorporated, the chain cannot be properly elongated. mdpi.com This leads to the formation of truncated and aberrant N-glycans, which can impair the proper folding, stability, and function of glycoproteins. mdpi.comnih.gov This disruption of N-linked glycosylation can induce stress in the endoplasmic reticulum, known as the unfolded protein response (UPR), and can contribute to the cellular effects of 2-DG. mdpi.comresearchgate.net Studies have shown that the inhibitory effects of 2-DG on cell growth under normal oxygen conditions can be reversed by the addition of exogenous mannose, highlighting the significance of its interference with glycosylation. aacrjournals.org
Effects on Oligosaccharide Synthesis and Protein Folding
2-Deoxy-D-glucose (2-DG) significantly interferes with the synthesis of N-linked oligosaccharides, a critical post-translational modification for many proteins. Due to its structural similarity to both glucose and mannose, 2-DG can disrupt normal metabolic pathways involving these sugars. nih.govresearchgate.net Specifically, because D-mannose and D-glucose are C-2 epimers, differing only in the orientation of the hydroxyl group at the second carbon, the absence of this hydroxyl group in 2-DG allows it to interfere with the metabolism of both sugars. nih.gov
The primary mechanism of this interference is the disruption of the synthesis of the dolichol-linked oligosaccharide precursor required for N-linked glycosylation in the endoplasmic reticulum (ER). researchgate.netnih.gov This process is essential for the proper folding, stability, and function of many secreted and membrane-bound glycoproteins. nih.gov By interfering with the formation of mannose-containing oligosaccharide chains, 2-DG leads to the synthesis of incomplete or aberrant N-glycans. researchgate.netnih.gov This results in the accumulation of misfolded or unfolded proteins within the ER, as proper glycosylation is a key checkpoint in the protein quality control system. nih.govnih.gov Research has shown that the addition of exogenous D-mannose can reverse the effects of 2-DG on N-linked glycosylation and subsequent ER stress, confirming that the disruption of mannose-related metabolic pathways is a key mode of action. researchgate.netnih.govaai.orgnih.gov
Influence on Cell Surface Protein Expression
The disruption of N-linked glycosylation by 2-deoxy-D-glucose has a direct impact on the expression of proteins on the cell surface. Proper glycosylation is often a prerequisite for the correct trafficking and cell surface localization of membrane proteins. When N-linked glycosylation is inhibited by 2-DG, glycoproteins may be retained within the ER/Golgi apparatus, fail to fold correctly, and ultimately be targeted for degradation, preventing their surface expression. aai.orgresearchgate.net
A prominent example is the effect of 2-DG on the surface expression of NKG2D ligands, such as MICA and MICB, which are crucial for immune recognition of stressed or cancerous cells. aai.orgnih.gov Studies have demonstrated that 2-DG potently inhibits the surface expression of these ligands post-transcriptionally. aai.orgnih.gov This inhibition is not due to the glycolytic-inhibiting properties of 2-DG but specifically to its role in blocking N-linked glycosylation, an effect that can be reversed by the addition of D-mannose. aai.orgnih.gov Similarly, other research has shown that 2-DG impairs the N-linked glycosylation of key oncogenic receptor tyrosine kinases, such as Axl and Met, in oral squamous cell carcinoma cells, thereby reducing their functional expression. nih.gov Furthermore, 2-DG has been found to inhibit the glycosylation of the IL-6 receptor subunit gp130, preventing its proper function and attenuating cellular responses to the proinflammatory cytokine IL-6. citeab.com
Table 1: Effects of 2-Deoxy-D-Glucose on the Cell Surface Expression of Specific Proteins
| Protein/Ligand | Cell Type(s) | Effect of 2-DG Treatment | Reversibility with Mannose | Reference(s) |
| NKG2D Ligands (MICA/B) | Various cancer cell lines | Potent inhibition of surface expression | Yes | aai.org, nih.gov |
| Axl and Met Receptors | Oral squamous carcinoma cells (SCC15) | Impaired N-linked glycosylation and reduced expression | Yes | nih.gov |
| gp130 (IL-6 Receptor) | Various | Inhibition of N-linked glycosylation and signal transduction | Not specified | citeab.com |
Induction of Cellular Stress Responses
Endoplasmic Reticulum Stress and Unfolded Protein Response Activation
By causing the accumulation of misfolded and unfolded glycoproteins, 2-deoxy-D-glucose is a potent inducer of endoplasmic reticulum (ER) stress. researchgate.netnih.govaacrjournals.orgnih.gov This stress state triggers a complex signaling network known as the Unfolded Protein Response (UPR). nih.govmdpi.com The UPR's initial goal is to restore ER homeostasis by reducing the load of new proteins entering the ER, increasing the ER's folding capacity, and promoting the degradation of misfolded proteins. nih.govmdpi.com
The induction of ER stress by 2-DG is marked by the upregulation of key UPR-associated proteins. nih.govresearchgate.net In numerous studies across various cell lines, including neuroblastoma and pancreatic cancer, treatment with 2-DG has been shown to increase the expression of ER chaperone proteins like GRP78 (glucose-regulated protein of 78 kDa, also known as BiP) and GRP94. nih.govnih.govresearchgate.net GRP78 normally binds to the luminal domains of the three main UPR sensors—IRE1 (inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6)—keeping them inactive. mdpi.com When unfolded proteins accumulate, GRP78 preferentially binds to them, releasing and activating the UPR sensors. mdpi.com If ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response, often mediated by the transcription factor CHOP (C/EBP homologous protein), whose expression is also consistently increased following 2-DG treatment. nih.govaacrjournals.orgresearchgate.net
Reactive Oxygen Species Generation and Associated Oxidative Stress
2-Deoxy-D-glucose treatment induces significant metabolic oxidative stress by increasing the generation of reactive oxygen species (ROS). nih.govnih.govresearchgate.net Malignant cells often exhibit higher basal levels of ROS compared to normal cells and have an increased reliance on glucose metabolism to produce the necessary reducing equivalents for detoxification. nih.govnih.gov By antagonizing glucose metabolism, 2-DG disrupts this balance, leading to cytotoxic oxidative stress. nih.govresearchgate.net
One mechanism by which 2-DG promotes oxidative stress is through the inhibition of the pentose phosphate pathway (PPP). researchgate.net The phosphorylation of 2-DG to 2-DG-6-phosphate creates a molecule that can inhibit glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the PPP. researchgate.net This pathway is the primary source for cellular NADPH, a critical cofactor for the antioxidant system, particularly for the regeneration of reduced glutathione (B108866) (GSH) by glutathione reductase. researchgate.net Reduced NADPH levels compromise the cell's ability to detoxify ROS, leading to an accumulation of oxidative damage. researchgate.net Studies in pancreatic cancer and neuroblastoma cell lines have confirmed that 2-DG treatment leads to increased glutathione disulfide (GSSG) accumulation and higher NADP+/NADPH ratios, which are indicators of metabolic oxidative stress. nih.govresearchgate.netresearchgate.net This induced oxidative stress is a key component of 2-DG's cytotoxic effects, which can be mitigated by treatment with thiol antioxidants like N-acetyl cysteine. researchgate.net
Autophagy Induction Mechanisms (AMPK-mediated and ER Stress-mediated)
2-Deoxy-D-glucose is a known inducer of autophagy, a cellular self-digestion process that can play both pro-survival and pro-death roles. nih.govaacrjournals.orgnih.gov The induction of autophagy by 2-DG occurs through at least two interconnected mechanisms.
The primary and most robust mechanism is mediated by the induction of ER stress. researchgate.netnih.govaacrjournals.orgnih.gov Research has conclusively shown that the autophagic response to 2-DG correlates directly with the upregulation of ER stress markers like GRP78 and CHOP. nih.govaacrjournals.org Crucially, the addition of mannose, which alleviates 2-DG-induced ER stress by restoring N-linked glycosylation, also reverses the induction of autophagy. nih.govaacrjournals.orgnih.gov This occurs even while cellular ATP levels remain low, indicating that ER stress, not energy depletion, is the principal trigger for autophagy under these conditions. nih.govaacrjournals.orgnih.gov In this context, autophagy acts as a protective response, helping to relieve the burden of ER stress; inhibiting autophagy enhances 2-DG's cytotoxicity. researchgate.netnih.govaacrjournals.orgnih.gov
A second mechanism involves the activation of AMP-activated protein kinase (AMPK), a key energy sensor that can trigger autophagy. capes.gov.br While it was initially thought that 2-DG activates AMPK by depleting ATP, more recent findings indicate a different pathway. ER stress induced by 2-DG (as well as other agents like tunicamycin) leads to the activation of AMPK through a calcium-dependent pathway involving Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ). capes.gov.br This suggests a role for AMPK as a sensor of ER stress, linking the UPR directly to autophagy regulation independent of the canonical energy-sensing pathway. capes.gov.br In contrast, simple glucose starvation activates autophagy through multiple mechanisms, including the LKB1–AMPK energy-sensing pathway and an increase in ROS, highlighting the distinct signaling initiated by 2-DG. capes.gov.br
Table 2: Comparison of Autophagy Triggers
| Triggering Condition | Primary Mechanism(s) | Key Signaling Molecules | Role of Autophagy | Reference(s) |
| 2-Deoxy-D-Glucose | ER Stress-Mediated | GRP78, CHOP, PERK, IRE1 | Protective (relieves ER stress) | aacrjournals.org, nih.gov, nih.gov, researchgate.net |
| 2-Deoxy-D-Glucose | ER Stress-induced Ca2+ signaling | CaMKKβ, AMPK | Protective | capes.gov.br |
| Glucose Starvation | ATP Depletion & ROS Generation | LKB1, AMPK, ERK | Survival | capes.gov.br |
Alterations in Key Intracellular Signaling Pathways
Beyond inducing the UPR and autophagy, 2-deoxy-D-glucose alters several other critical intracellular signaling pathways. In some cellular contexts, 2-DG has been shown to activate the pro-survival Akt signaling pathway. researchgate.net In NB1691 neuroblastoma cells, 2-DG treatment led to the phosphorylation of Insulin (B600854) Receptor Substrate 1 (IRS-1) and subsequent phosphorylation and activation of Akt, independent of serum growth factors. researchgate.net
In rabbit articular chondrocytes, 2-DG was found to regulate dedifferentiation through the β-catenin pathway. nih.gov Treatment with 2-DG resulted in the accumulation and nuclear translocation of β-catenin, a key event in this signaling cascade, leading to a decrease in the expression of the chondrocyte marker type II collagen. nih.gov This effect on β-catenin occurred at the post-translational level, as 2-DG did not alter its transcription. nih.gov Interestingly, while 2-DG did induce ER stress in these cells, the dedifferentiation effect was found to be independent of the ER stress pathway and was instead driven by β-catenin signaling. nih.gov
Furthermore, 2-DG can modulate inflammatory signaling. In the context of endotoxemia, dietary 2-DG was shown to limit the activation and expression of key inflammatory proteins, including P-Stat-3, NF-κB, and MAP kinases, thereby reducing systemic and tissue-specific inflammation. frontiersin.org
AMP-Activated Protein Kinase (AMPK) Modulation
2-Deoxy-D-glucose (2-DG), a glucose analog, competitively inhibits glycolysis, leading to a reduction in intracellular ATP levels. aacrjournals.orgresearchgate.net This energy-depleted state is a primary trigger for the activation of AMP-activated protein kinase (AMPK), a crucial cellular energy sensor. youtube.com The increased intracellular AMP:ATP ratio directly activates AMPK. aacrjournals.orgyoutube.com Upon activation, AMPK orchestrates a metabolic shift to conserve energy and promote ATP-generating pathways. youtube.com
In various cell types, including cancer cells and endothelial cells, 2-DG treatment leads to the phosphorylation of AMPK at Threonine 172, a key indicator of its activation. nih.govnih.gov This activation can be time- and dose-dependent. nih.gov For instance, in MCF-7 breast cancer cells, 2-DG significantly increased AMPK phosphorylation in a time-dependent manner, starting as early as 4 hours of treatment. nih.gov
Interestingly, the mechanism of AMPK activation by 2-DG is not solely dependent on ATP depletion. Studies have shown that reactive oxygen species (ROS) also play a role in 2-DG-induced AMPK activation, particularly in endothelial cells. nih.gov This ROS-mediated activation appears to be independent of changes in the AMP-to-ATP ratio. nih.gov Antioxidants have been shown to block 2-DG-induced AMPK phosphorylation, supporting the involvement of ROS in this process. nih.gov
Once activated, AMPK can trigger a range of downstream effects. A notable consequence is the partial restoration of intracellular ATP levels, which can counteract the initial ATP-depleting effect of 2-DG. nih.gov This metabolic adaptation involves the stimulation of pathways like mitochondrial biogenesis and fatty acid oxidation. nih.gov However, in some contexts, such as under hypoxic conditions, 2-DG treatment can still lead to a net reduction in ATP concentration despite AMPK activation. spandidos-publications.com
The activation of AMPK by 2-DG is a critical event that influences various other signaling pathways, including mTORC1, and cellular processes like autophagy. nih.govnih.gov
Mammalian Target of Rapamycin (B549165) Complex 1 (mTORC1) Regulation
The mammalian target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and proliferation, and its activity is tightly linked to nutrient availability. 2-Deoxy-D-glucose (2-DG) has been shown to be a potent inhibitor of mTORC1 signaling. aacrjournals.orgaacrjournals.org This inhibition is largely mediated through the activation of AMPK, which acts as an upstream negative regulator of mTORC1. aacrjournals.org
Upon activation by the energy stress induced by 2-DG, AMPK can phosphorylate and activate the TSC2 tumor suppressor, which in turn inhibits the small GTPase Rheb, a critical activator of mTORC1. aacrjournals.org This leads to the dephosphorylation and inactivation of mTORC1 and its downstream targets, such as p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). researchgate.netnih.gov The inhibition of these downstream effectors ultimately results in a decrease in protein synthesis and cell growth. nih.gov
Studies have demonstrated that 2-DG treatment leads to reduced phosphorylation of p70S6K and 4E-BP1 in various cell types. researchgate.netnih.gov For example, in cardiomyocytes, 2-DG treatment inhibited mTOR signaling, as evidenced by the reduced phosphorylation of mTOR's downstream effectors, P70S6K and S6. researchgate.net Similarly, in skeletal muscle, the inhibition of glycolysis by 2-DG suppressed the basal phosphorylation of p70S6K and 4E-BP1. nih.gov
Interestingly, the regulation of mTORC1 by 2-DG can be influenced by the cellular context. In some cancer cell lines, termed "glycolysis-independent," sustained mTORC1 signaling is observed even in the presence of 2-DG, contributing to their resistance to the drug's effects. aacrjournals.org In these cells, mTORC1 activation can promote metabolic reprogramming, allowing them to bypass the glycolytic blockade. aacrjournals.org
Furthermore, some research suggests that the inhibition of mTORC1 by 2-DG may also occur through mechanisms independent of AMPK. For instance, in aggressive B-cell lymphoma, the combination of 2-DG and metformin (B114582) was found to inhibit mTORC1 by affecting Rag-GTPases, which are upstream activators of mTORC1. researchgate.net
Hypoxia-Inducible Factor 1α (HIF-1α) Pathway Dynamics
Hypoxia-inducible factor 1α (HIF-1α) is a key transcription factor that enables cells to adapt to low oxygen conditions (hypoxia) by upregulating genes involved in glycolysis, angiogenesis, and other survival pathways. mdpi.com The interplay between 2-deoxy-D-glucose (2-DG) and the HIF-1α pathway is complex and context-dependent.
Under hypoxic conditions, cells increase their reliance on glycolysis for ATP production, making them potentially more sensitive to glycolytic inhibitors like 2-DG. nih.gov However, the activation of HIF-1α can confer resistance to 2-DG. nih.govaacrjournals.org HIF-1α upregulates the expression of glycolytic enzymes and glucose transporters. nih.govproquest.com This increase in the glycolytic machinery means that higher concentrations of 2-DG are required to effectively inhibit glycolysis and induce cell death. nih.gov Studies have shown that in various cancer cell models, the presence of a functional HIF-1α pathway leads to increased resistance to 2-DG under hypoxia. nih.govaacrjournals.org Conversely, cells with a deficient HIF-1α response are more sensitive to 2-DG treatment in hypoxic environments. aacrjournals.org
For instance, research has demonstrated that knocking down HIF-1α using siRNA enhances the cytotoxic effects of 2-DG in HeLa cells under hypoxia. aacrjournals.org Similarly, a mutant cell line unable to mount a HIF-1 response showed a significantly higher rate of cell death when treated with 2-DG under hypoxic conditions compared to its wild-type counterpart. aacrjournals.org
On the other hand, 2-DG itself can influence HIF-1α levels. In some contexts, particularly under normoxic conditions, the metabolic stress induced by 2-DG can lead to the stabilization and increased expression of HIF-1α. nih.gov This effect has been observed in mouse embryonic stem cells, where hypoxia increased both 2-DG uptake and HIF-1α levels. nih.gov
The interaction between 2-DG and the HIF-1α pathway has significant implications for cancer therapy. The findings suggest that combining glycolytic inhibitors like 2-DG with agents that target the HIF-1α pathway could be a more effective clinical strategy. nih.govaacrjournals.org
Mitogen-Activated Protein Kinase (MAPK) and AKT/ERK Signaling
The mitogen-activated protein kinase (MAPK) and the AKT/ERK signaling pathways are critical regulators of cell proliferation, survival, and differentiation. creative-diagnostics.comspandidos-publications.com 2-Deoxy-D-glucose (2-DG) has been shown to modulate these pathways, often in a cell type- and context-dependent manner.
AKT Signaling:
2-DG treatment can lead to the phosphorylation and activation of AKT at both Threonine 308 and Serine 473, which are necessary for its full activation. aacrjournals.orgnih.gov This activation can occur rapidly, within 15 minutes of treatment, and can be sustained for several hours. aacrjournals.org The induction of AKT phosphorylation by 2-DG appears to be independent of the LKB1/AMPK signaling pathway and is not a direct consequence of glycolysis inhibition. aacrjournals.orgnih.gov The activated AKT can then phosphorylate its downstream targets, including Foxo3a, GSK3β, and Chk1. nih.gov However, in other cellular contexts, such as in cardiomyocytes, 2-DG has been shown to inhibit AKT signaling, leading to reduced phosphorylation of AKT and its downstream targets. researchgate.net
ERK Signaling:
The effect of 2-DG on the extracellular signal-regulated kinase (ERK) pathway, a major component of the MAPK cascade, is also variable. In some non-small cell lung cancer cells, 2-DG has been found to inhibit ERK phosphorylation in a time- and dose-dependent manner. nih.gov This inhibition was shown to be dependent on a functional LKB1/AMPK signaling pathway, suggesting a crosstalk between these two pathways. nih.gov Specifically, blocking AMPK function diminished the inhibitory effect of 2-DG on ERK. nih.gov
Conversely, under hypoxic conditions, the activation of the MAPK pathway has been implicated in the increased uptake of 2-DG in mouse embryonic stem cells. nih.gov This suggests that in certain situations, MAPK signaling can contribute to the cellular response to 2-DG. The complex and sometimes paradoxical effects of 2-DG on the AKT and ERK pathways highlight the intricate network of signaling events that are perturbed by this glucose analog.
Glycogen (B147801) Synthase Kinase 3 Beta (GSK3β) and Src Kinase Involvement
The signaling pathways involving Glycogen Synthase Kinase 3 Beta (GSK3β) and Src Kinase are also influenced by the metabolic stress induced by 2-deoxy-D-glucose (2-DG).
Glycogen Synthase Kinase 3 Beta (GSK3β):
GSK3β is a ubiquitously expressed serine/threonine kinase involved in a wide range of cellular processes, including metabolism, cell proliferation, and apoptosis. Its activity is often regulated by phosphorylation. In the context of 2-DG action, the phosphorylation of GSK3β is frequently linked to the activation of the AKT signaling pathway.
Studies have shown that 2-DG-mediated activation of AKT can lead to the phosphorylation of GSK3β at Serine 9. researchgate.net This phosphorylation event typically results in the inhibition of GSK3β activity. For example, in cardiomyocytes, treatment with 2-DG led to reduced phosphorylation of GSK3β at Serine 9, indicating an inhibition of AKT signaling in this specific cell type. researchgate.net Conversely, in cell lines where 2-DG induces AKT phosphorylation, a corresponding increase in GSK3β phosphorylation would be expected. nih.gov This modulation of GSK3β activity by 2-DG highlights the compound's ability to impact downstream signaling cascades that regulate diverse cellular functions.
Src Kinase Involvement:
Information directly linking 2-deoxy-D-glucose to the modulation of Src kinase signaling is less extensively documented in the provided search results. Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell growth, differentiation, and survival. While the direct interaction between 2-DG and Src kinase is not explicitly detailed, the metabolic and oxidative stress induced by 2-DG can potentially influence pathways where Src kinase is a key component. Further research is needed to fully elucidate the specific involvement of Src kinase in the cellular response to 2-DG.
p53 Pathway Engagement
The tumor suppressor protein p53 plays a critical role in cellular responses to stress, including DNA damage and metabolic alterations, by inducing cell cycle arrest or apoptosis. The engagement of the p53 pathway is a significant aspect of the molecular action of 2-deoxy-D-glucose (2-DG).
The interaction between 2-DG and p53 is complex and can lead to different outcomes depending on the cellular context and the functional status of p53. In some cancer cells with wild-type p53, 2-DG treatment can lead to an increase in p53 protein levels. nih.gov This upregulation of p53 can contribute to the cellular response to the metabolic stress induced by 2-DG.
Furthermore, the combination of 2-DG with other agents that activate p53, such as metformin or adenovirus-mediated p53 gene therapy, can synergistically enhance cytotoxicity in cancer cells. nih.govnih.gov For instance, in prostate cancer cells, the combination of 2-DG and metformin strongly induced p53 expression and led to p53-dependent apoptosis. aacrjournals.orgresearchgate.net Similarly, combining 2-DG with the overexpression of wild-type p53 resulted in enhanced cell killing through a mechanism involving oxidative stress. nih.gov
Conversely, the presence of functional p53 can sometimes confer resistance to 2-DG. Cells with wild-type p53 may be better able to adapt to the metabolic stress of glycolysis inhibition by enhancing oxidative phosphorylation, thereby maintaining ATP levels. researchgate.net In contrast, p53-deficient cells are often more reliant on glycolysis and, therefore, more sensitive to the cytotoxic effects of 2-DG. nih.govresearchgate.net Studies have shown that p53-deficient lung cancer cells are more sensitive to 2-DG treatment compared to their p53 wild-type counterparts. nih.gov
The induction of apoptosis by 2-DG, particularly in combination with other agents, often involves the p53 pathway. In colon cancer cells, 2-DG has been shown to induce cell cycle arrest and apoptosis by modulating the expression of p53 and its downstream target, p21. sdstate.edu
Table of Research Findings on 2-DG's Molecular Mechanisms
| Pathway | Key Findings | Cell Types Studied |
|---|---|---|
| AMPK Modulation | 2-DG activates AMPK by increasing the AMP:ATP ratio and through ROS-mediated mechanisms. aacrjournals.orgnih.gov This activation can lead to a partial recovery of ATP levels. nih.gov | Breast cancer cells, endothelial cells, cardiomyocytes researchgate.netnih.govnih.gov |
| mTORC1 Regulation | 2-DG inhibits mTORC1 signaling, primarily through AMPK activation, leading to decreased protein synthesis. aacrjournals.orgresearchgate.netnih.gov | Skeletal muscle, cardiomyocytes, B-cell lymphoma researchgate.netnih.govresearchgate.net |
| HIF-1α Pathway | Functional HIF-1α confers resistance to 2-DG under hypoxic conditions by upregulating glycolytic enzymes. nih.govaacrjournals.org | HeLa cells, various cancer cell lines nih.govaacrjournals.org |
| MAPK and AKT/ERK | 2-DG can either activate or inhibit AKT and ERK signaling depending on the cellular context. aacrjournals.orgresearchgate.netnih.gov | Non-small cell lung cancer cells, cardiomyocytes researchgate.netnih.gov |
| GSK3β and Src Kinase | 2-DG can modulate GSK3β phosphorylation, often as a downstream effect of AKT signaling. researchgate.net | Cardiomyocytes researchgate.net |
| p53 Pathway | 2-DG can increase p53 levels and synergize with p53-activating agents to induce apoptosis. nih.govaacrjournals.org However, functional p53 can also confer resistance to 2-DG. nih.govresearchgate.net | Prostate cancer cells, lung cancer cells, colon cancer cells aacrjournals.orgresearchgate.netsdstate.edu |
Table of Compounds
| Compound Name |
|---|
| 2-deoxy-D-glucose |
| Metformin |
| Rapamycin |
| Staurosporine |
| Doxorubicin (B1662922) |
| 3-bromopyruvate |
| 5-thio-glucose |
| 6-deoxyglucose |
| Methyl α-D-glucopyranoside |
| 3-O-methyl-D-glucopyranose |
| Mannose |
| Glucosamine |
| Fructose |
| Rotenone |
| Everolimus |
| Pyrotinib |
| Dalpiciclib |
| [18F]2-fluoro-2-deoxy-D-glucose |
| Oligomycin |
| Tempol |
| N-Acetyl-L-cysteine |
| H2O2 |
| Adriamycin |
| 2-fluoro-deoxyglucose |
| Oxamate |
| A-769662 |
| Lupulone |
| MHY1485 |
| 3BDO |
| AICAR |
Therapeutic Investigations of 2 Deoxy D Glucose
Applications in Oncological Research
Targeting Aerobic Glycolysis in Cancer Cells (Warburg Effect)
A fundamental characteristic of many cancer cells is their reliance on aerobic glycolysis for energy production, a phenomenon known as the Warburg effect. nih.govnih.gov Even in the presence of sufficient oxygen, these cells exhibit a high rate of glucose uptake and lactate (B86563) production. nih.govnih.gov 2-Deoxy-D-glucose exploits this metabolic feature. nih.govnih.gov
Once transported into the cell via glucose transporters, 2-DG is phosphorylated by the enzyme hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P). nih.govnih.gov Unlike glucose-6-phosphate, 2-DG-6-P cannot be further metabolized by the glycolytic pathway and consequently accumulates within the cell. nih.govnih.gov This accumulation leads to the inhibition of key glycolytic enzymes, including hexokinase and phosphoglucose (B3042753) isomerase, thereby disrupting the production of ATP and essential metabolic precursors required for rapid cell proliferation. nih.govnih.gov By interfering with this critical energy-generating pathway, 2-DG can effectively "starve" cancer cells of the energy they need to grow and divide. youtube.com
Cytotoxic Effects in Specific Cancer Cell Lines
The inhibitory action of 2-DG on glycolysis can lead to cytotoxic effects in a variety of cancer cell lines. Research has demonstrated that by depleting cellular energy stores, 2-DG can trigger apoptosis, or programmed cell death. nih.govnih.gov The cytotoxic efficacy of 2-DG, however, is not uniform across all cancer types and is often cell-line specific. oncotarget.com
Studies have shown that 2-DG can induce cell death in breast cancer, esophageal squamous cell carcinoma, and other cancer cell lines. nih.govnih.govoncotarget.com For instance, in some breast cancer cell lines, treatment with 2-DG leads to a dose-dependent cessation of cell growth and induction of apoptosis, evidenced by caspase-3 activation and cleavage of poly (ADP-ribose) polymerase. nih.gov The cytotoxic effects of 2-DG can also be influenced by the cellular microenvironment. For example, hypoxic (low oxygen) conditions, which are common in solid tumors and further promote reliance on glycolysis, can enhance the cytotoxic potential of 2-DG. nih.gov
Cytotoxic Effects of 2-Deoxy-D-Glucose on Various Cancer Cell Lines
| Cancer Cell Line | Observed Effect | Key Findings | Reference |
|---|---|---|---|
| Breast Cancer (e.g., SkBr3) | Induction of apoptosis | Causes cell death through the activation of the apoptotic pathway. | nih.gov |
| Esophageal Squamous Cell Carcinoma (e.g., TE1, TE8, TE11) | Induction of apoptosis | Induces apoptosis, and this effect is enhanced when combined with metformin (B114582). | nih.gov |
| Oral Squamous Cell Carcinoma (e.g., SAS) | Inhibition of cell proliferation | Significantly inhibits cell proliferation, especially in combination with radiation. | nih.gov |
| Various Malignant Cell Lines (Ovarian, Squamous, Cerebral, etc.) | Variable responses from proliferation slowdown to massive apoptosis | Demonstrates cell-line specific effects, with some lines showing high sensitivity and others being more resistant. | oncotarget.com |
Radiosensitization Mechanisms in Tumor Models
2-Deoxy-D-glucose has been shown to enhance the efficacy of radiation therapy in various tumor models. nih.govnih.gov This radiosensitizing effect is attributed to several mechanisms, primarily centered on the inhibition of DNA repair processes in cancer cells. nih.govnih.gov
Ionizing radiation induces DNA damage, and cancer cells activate energy-dependent repair mechanisms to survive this assault. By depleting ATP levels, 2-DG hinders the ability of cancer cells to fuel these DNA repair pathways. nih.gov Research in oral squamous cell carcinoma has shown that the combination of 2-DG and radiation leads to a delay in DNA repair kinetics, as evidenced by decreased expression of DNA repair markers like PARP, Rad51, and Ku-70. nih.gov Furthermore, some studies suggest that 2-DG-induced radiosensitization may also involve the generation of reactive oxygen species (ROS), which can further exacerbate radiation-induced cellular damage. nih.gov
A study on oral squamous cell carcinoma xenografts demonstrated that the combined treatment of 2-DG and radiation significantly inhibited tumor growth compared to either treatment alone. nih.gov
Chemosensitization Strategies in Cancer Treatment
Similar to its role in radiosensitization, 2-DG can also act as a chemosensitizing agent, enhancing the cytotoxic effects of various chemotherapy drugs. researchgate.netwustl.edu The underlying principle is again the metabolic stress induced by 2-DG, which can lower the threshold for chemotherapy-induced cell death. researchgate.net
By inhibiting glycolysis, 2-DG can potentiate the effects of DNA-damaging agents like doxorubicin (B1662922) and 5-fluorouracil (B62378) (5-FU). wustl.edu Studies in breast cancer cells have shown that combining 2-DG with these chemotherapeutic agents results in enhanced cell death compared to each agent used alone. wustl.edu The proposed mechanism involves the increased production of reactive oxygen species and the hindrance of cellular repair processes. wustl.edu
The chemosensitizing effect of 2-DG appears to be most effective with drugs that cause DNA damage. researchgate.net For example, in breast cancer cell lines, the combination of 2-DG with doxorubicin, 5-FU, and cyclophosphamide (B585) led to synergistic cell killing. wustl.edu
Preclinical Efficacy in Diverse Cancer Models
The therapeutic potential of 2-DG, both as a standalone agent and in combination therapies, has been evaluated in a wide range of preclinical cancer models. These studies have provided valuable insights into its efficacy and mechanisms of action in a more complex biological system.
In vivo studies using animal models have often corroborated the findings from in vitro cell culture experiments. For instance, in a mouse xenograft model of oral squamous cell carcinoma, the combination of 2-DG and radiation significantly suppressed tumor growth. nih.gov Similarly, in preclinical models of breast cancer, combining 2-DG with chemotherapy has shown enhanced anti-tumor activity. wustl.edu
However, the efficacy of 2-DG can be influenced by the specific tumor type and the metabolic profile of the cancer cells. Some preclinical studies have indicated that while 2-DG can be effective, its combination with other metabolic inhibitors, such as metformin, may be necessary to achieve significant tumor growth inhibition in certain cancer models. nih.gov
Preclinical Efficacy of 2-Deoxy-D-Glucose in Animal Models
| Cancer Model | Treatment | Key Findings | Reference |
|---|---|---|---|
| Oral Squamous Cell Carcinoma (Xenograft) | 2-DG + Radiation | Significantly inhibited xenograft tumor growth compared to control and single treatments. | nih.gov |
| Breast Cancer (Xenograft) | 2-DG + Doxorubicin/5-FU | Enhanced tumor cell death compared to single-agent chemotherapy. | wustl.edu |
| Various Cancers (Xenograft) | 2-DG + Metformin | The combination effectively inhibited tumor growth in a broad spectrum of preclinical cancer models. | nih.gov |
Clinical Trial Insights in Oncology
The promising results from preclinical studies have led to the investigation of 2-DG in human clinical trials. These trials have primarily focused on evaluating the safety, tolerability, and preliminary efficacy of 2-DG, both as a monotherapy and in combination with standard cancer treatments.
Phase I clinical trials have been conducted in patients with advanced solid tumors. nih.govascopubs.org In one such trial, 2-DG was administered in combination with the chemotherapy drug docetaxel (B913). nih.gov The study established a clinically tolerable dose of 63 mg/kg/day and observed that the combination was generally well-tolerated. nih.gov In terms of efficacy, in a trial with 34 patients, one patient (3%) had a partial response, and eleven patients (32%) had stable disease. nih.gov
Another phase I trial involving patients with advanced solid tumors and castrate-resistant prostate cancer explored 2-DG as a single agent. ascopubs.org These early-phase trials have provided crucial information on the pharmacokinetic profile of 2-DG and have paved the way for further clinical investigation. While the standalone therapeutic effect of 2-DG in many cancers appears limited, its potential as a sensitizer (B1316253) for chemotherapy and radiotherapy continues to be an area of active research. nih.gov
Insights from Clinical Trials of 2-Deoxy-D-Glucose in Oncology
| Trial Phase | Cancer Type | Treatment | Key Findings | Reference |
|---|---|---|---|---|
| Phase I | Advanced Solid Tumors | 2-DG + Docetaxel | Established a clinically tolerable dose of 63 mg/kg/day. Of 34 patients, 1 had a partial response and 11 had stable disease. | nih.gov |
| Phase I | Advanced Solid Tumors (including breast, head and neck, lung) | 2-DG + Docetaxel | The combination appeared to be feasible and safe. Two patients achieved disease stabilization. | ascopubs.org |
Antiviral Efficacy and Mechanisms
The glucose analog 2-deoxy-D-glucose (2-DG) has been the subject of intensive study for its potential as an antiviral agent. utmb.edu Its therapeutic approach is host-directed, targeting metabolic pathways within the host cell that viruses hijack for their own replication. news-medical.net This strategy offers the potential for broad-spectrum activity, as many different viruses rely on similar host metabolic processes. nih.gov
The antiviral potential of 2-deoxy-D-glucose stems from its ability to inhibit glycolysis, a central metabolic pathway. nih.gov A common feature of many viral infections is the upregulation of glycolysis in the host cell to meet the high energy and biosynthetic demands of rapid viral multiplication. nih.govnih.gov Glycolysis activation is a shared mechanism for viruses such as coronaviruses, rhinoviruses, influenza virus, noroviruses, and cytomegalovirus. nih.gov By targeting this common dependency, 2-DG presents a promising therapeutic strategy against a wide range of viruses. news-medical.netnih.gov Research has demonstrated that by inhibiting this crucial host pathway, 2-DG can effectively reduce the replication of various viruses, positioning it as a potential broad-spectrum antiviral compound. news-medical.netnih.gov
The antiviral action of 2-deoxy-D-glucose is primarily attributed to its interference with two critical cellular processes: glycolysis and glycosylation. nih.govresearchgate.net
Glycolysis Inhibition: As a glucose analog, 2-DG is transported into cells via glucose transporters. nih.gov Inside the cell, the enzyme hexokinase phosphorylates it to form 2-deoxy-D-glucose-6-phosphate (2-DG-6-P). nih.gov Unlike glucose-6-phosphate, 2-DG-6-P cannot be further metabolized in the glycolytic pathway, effectively halting the process. nih.gov This inhibition of glycolysis depletes the host cell of adenosine (B11128) triphosphate (ATP), the primary energy source required for viral replication and assembly. nih.govresearchgate.net The resulting energy-deprived environment within the host cell leads to the inhibition of viral proliferation. nih.gov
Glycosylation Interference: Beyond its impact on energy production, 2-DG also functions as a mannose analog, disrupting the N-linked glycosylation of proteins. scientificeuropean.co.uk Many viral envelope proteins are glycoproteins that must be correctly folded and modified through glycosylation to be functional. By interfering with this process, 2-DG can lead to the misfolding of viral proteins, which in turn impairs the assembly of new, infectious virions. nih.govasm.org This disruption of glycoprotein (B1211001) synthesis is a key mechanism that reduces the infectivity of the progeny viruses produced. nih.gov
The antiviral effects of 2-DG have been evaluated against several specific viruses in preclinical models.
SARS-CoV-2: Numerous in vitro studies have shown that 2-DG can effectively limit the replication of SARS-CoV-2. nih.gov Research indicates that SARS-CoV-2 infection increases the expression of glucose transporters on host cells. nih.gov By exploiting these transporters, 2-DG enters infected cells and inhibits glycolysis, thereby reducing viral multiplication. nih.gov In cell culture models, 2-DG has been shown to reduce the cytopathic effects of the virus and disrupt the glycosylation of viral proteins, leading to a decrease in the infectivity of newly formed virions. nih.gov Studies using Caco-2 cells, a model for the intestinal epithelial barrier, also demonstrated the inhibitory effect of 2-DG on SARS-CoV-2 replication. nih.gov Computational docking and simulation studies further predict that 2-DG reduces SARS-CoV-2 replication by competitively inhibiting the enzyme hexokinase, thereby diminishing the glycolytic flux in the host cell. chemrxiv.org
Herpesviruses: Research on herpesviruses has shown that 2-DG can interfere with viral replication. In studies with pseudorabies virus, a type of herpesvirus, the presence of 2-DG resulted in the production of noninfectious virus particles, which was attributed to interference with viral glycoprotein synthesis. asm.org While host DNA synthesis is normally shut off following infection, the presence of 2-DG allowed both cellular and viral DNA synthesis to proceed, though the resulting virions were not infectious. asm.orgnih.gov In a clinical context, a study on human genital herpes infections reported that treatment with 2-DG reduced virus shedding and improved symptoms compared to a placebo. nih.gov However, other experimental studies in animal models of cutaneous and genital herpes simplex virus (HSV) infections found no significant effect of topical 2-DG treatment on lesions, mortality, or viral replication. oup.com More recent work has explored using 2-DG to control the immunoinflammatory lesions associated with herpes simplex keratitis (HSK), where it was found to reduce lesion severity. asm.org
Rhinoviruses: The efficacy of 2-DG has also been assessed against rhinoviruses (RVs), a common cause of acute respiratory infections. news-medical.net Studies in epithelial cells demonstrated a dose-dependent inhibition of both minor- and major-receptor group RVs. nih.gov The mechanism of action involves the disruption of the viral replication cycle by inhibiting the synthesis of both the template negative-strand and the genomic positive-strand viral RNA. news-medical.netnih.gov This leads to a reduction in the production of progeny virus and less RV-mediated cell death. news-medical.net The antiviral effect was noted to be enhanced under physiological glucose levels, suggesting greater potential efficacy in target tissues. news-medical.net
Table 1: Antiviral Efficacy of 2-Deoxy-D-Glucose Against Specific Viruses
| Virus | Model System | Key Research Findings | Citations |
|---|---|---|---|
| SARS-CoV-2 | Vero E6 & Caco-2 Cells | Inhibits viral replication, reduces cytopathic effects, and disrupts viral protein glycosylation. | nih.gov |
| SARS-CoV-2 | Computational Model | Reduces viral replication by competitively inhibiting the human enzyme hexokinase. | chemrxiv.org |
| Herpesviruses | Pseudorabies Virus in RK Cells | Produces noninfectious virus particles by interfering with glycoprotein synthesis. | asm.org |
| Herpesviruses | Human Genital Herpes | Reduced virus shedding and improved symptoms in a placebo-controlled clinical trial. | nih.gov |
| Herpesviruses | HSV-1 & HSV-2 in Mice | Topical treatment showed no effect on skin lesions, mortality, or viral replication in specific experimental models. | oup.com |
| Rhinoviruses | Human Epithelial Cells | Inhibits viral RNA synthesis in a dose-dependent manner, resulting in less progeny virus and reduced cell death. | news-medical.netnih.gov |
Neurobiological and Neuroprotective Potential
Beyond its antiviral properties, 2-deoxy-D-glucose has been investigated for its effects on the central nervous system, demonstrating potential for neuroprotection and modulation of neuronal activity.
Neuronal activity is a highly energy-demanding process that is tightly coupled to cellular metabolism. nih.gov Research using hippocampal slices has shown that inhibiting glycolysis with 2-DG can effectively suppress spontaneous neuronal firing and epileptiform network bursts. nih.govnih.gov The blockade of this hyperexcitability was observed to be dose-dependent. nih.gov These findings suggest that altering the metabolic state of neurons through glycolytic inhibition can profoundly affect both cellular and network excitability. nih.govnih.gov While bath application of 2-DG to hippocampal slices blocked spontaneous firing in the majority of neurons tested, intracellular application into individual neurons did not, suggesting that the effect on network activity is crucial. nih.gov
Pre-treatment with 2-DG has been shown to decrease the vulnerability of hippocampal neurons to both excitotoxic and oxidative insults. nih.gov Studies have demonstrated that 2-DG protects cultured hippocampal neurons against injury induced by glutamate (B1630785) (an excitotoxin) and iron (an oxidative agent). nih.govcapes.gov.br The protective mechanism is associated with a reduction in cellular oxidative stress and an improvement in calcium homeostasis. nih.gov This neuroprotective action also involves the induction of stress-responsive proteins, specifically GRP78 and HSP70, in hippocampal neurons. nih.govcapes.gov.br Furthermore, 2-DG has been found to protect neural progenitor cells against oxidative stress, with evidence suggesting the mechanism involves the activation of AMP-activated protein kinase (AMPK), a key cellular metabolic regulator. nih.gov
Table 2: Neurobiological and Neuroprotective Effects of 2-Deoxy-D-Glucose
| Model/Condition | Key Research Findings | Citations |
|---|---|---|
| Hippocampal Slices | Suppresses spontaneous neuronal firing and abolishes epileptiform network bursts in a dose-dependent manner. | nih.govnih.gov |
| Cultured Hippocampal Neurons | Protects against neuronal injury from excitotoxic (glutamate) and oxidative (iron) insults. | nih.govcapes.gov.br |
| Cultured Neural Progenitor Cells | Increases resistance to oxidative insults through the activation of AMP-activated protein kinase. | nih.gov |
| In Vivo (Rat Model) | Reduces seizure-induced spatial memory deficits and hippocampal neuron loss. | nih.gov |
Modulation of Brain-Derived Neurotrophic Factor (BDNF) Expression
2-Deoxy-D-glucose (2-DG) has been shown to influence the expression of Brain-Derived Neurotrophic Factor (BDNF), a critical protein for neuronal survival, differentiation, and synaptic plasticity. In a rat kindling model of temporal lobe epilepsy, 2-DG was found to block the seizure-induced increases in the expression of both BDNF and its receptor, TrkB. johnshopkins.edunih.gov This effect is mediated by the transcription factor NRSF, which, in the presence of 2-DG, recruits the co-repressor CtBP to create a repressive chromatin environment around the BDNF promoter. johnshopkins.edunih.gov
Furthermore, in a female mouse model of Alzheimer's disease (3xTgAD), dietary treatment with 2-DG led to a significant increase in the expression of neurotrophic growth factors, including BDNF. nih.govresearchgate.net This increase in BDNF was observed alongside enhanced mitochondrial bioenergetic capacity and a reduction in β-amyloid burden. nih.govresearchgate.net Research has also demonstrated that 2-DG can induce the transcription of the pro-plasticity factor BDNF in the brain, an effect that is not dependent on ketosis. nih.gov This induction of BDNF transcription is linked to reduced N-linked glycosylation, which leads to endoplasmic reticulum (ER) stress and the activation of ATF4, a transcription factor that acts on an enhancer of the Bdnf gene. nih.gov
Role in Models of Epilepsy and Traumatic Brain Injury
The glycolytic inhibitor 2-DG has demonstrated notable anticonvulsant and antiepileptic effects in various preclinical models. It has been shown to have a unique pattern of effectiveness in these screening models. nih.gov In in vitro studies using rat hippocampal slices, 2-DG reduced interictal epileptiform bursts and electrographic seizures. nih.gov In vivo, it has been effective against seizures induced by 6 Hz stimulation and audiogenic stimulation in mice. nih.gov However, it did not show protection against maximal electroshock or Metrazol-induced seizures. nih.gov The mechanism of its anti-seizure effect has been linked to the suppression of spontaneous neuronal firing and epileptiform bursts. physiology.org Some research suggests that 2-DG's anticonvulsant properties may be mediated through the netrin-G1-KATP signaling pathway, leading to the upregulation of KATP subunits Kir6.1 and Kir6.2. nih.gov
In the context of traumatic brain injury (TBI), 2-DG has shown therapeutic potential in preventing post-traumatic epilepsy and mitigating cortical hyperexcitability. cureepilepsy.orgnih.govnih.gov In a rodent model, administration of 2-DG after a traumatic brain injury significantly reduced the subsequent development of post-traumatic epilepsy. cureepilepsy.org Studies using a controlled cortical impact (CCI) model of TBI in mice revealed that in vivo treatment with 2-DG for one week following the injury prevented the development of epileptiform activity. nih.govbiorxiv.org This treatment also helped restore excitatory and inhibitory synaptic activity and attenuated the loss of parvalbumin-expressing inhibitory interneurons. nih.govnih.govbiorxiv.org The therapeutic strategy is based on the observation that preserving the function of GABAergic interneurons is crucial for maintaining cortical function after TBI. nih.govnih.gov
Table 1: Effects of 2-Deoxy-D-Glucose in Epilepsy and TBI Models
| Model | Key Findings | Reference |
|---|---|---|
| Rat Kindling Model of Temporal Lobe Epilepsy | Potently reduces the progression of kindling. | johnshopkins.edunih.gov |
| In Vitro Hippocampal Slices | Reduces interictal epileptiform bursts and electrographic seizures. | nih.gov |
| 6 Hz Stimulation Model (mice) | Effective in reducing seizures. | nih.gov |
| Audiogenic Stimulation Model (Fring's mice) | Effective in reducing seizures. | nih.gov |
| Rodent Model of TBI | Significantly reduces the development of post-traumatic epilepsy. | cureepilepsy.org |
| Controlled Cortical Impact (CCI) Model (mice) | Prevents epileptiform activity and restores synaptic balance. | nih.govnih.govbiorxiv.org |
Impact on Cognitive Function and Neurodegenerative Models (e.g., Alzheimer's Disease)
Research into the effects of 2-DG on cognitive function has yielded interesting results, particularly in the context of neurodegenerative diseases like Alzheimer's. In a female triple-transgenic Alzheimer's disease (3xTgAD) mouse model, a diet containing 2-DG was found to sustain mitochondrial function and reduce the burden of Alzheimer's pathology. nih.govresearchgate.net This was accompanied by a reduction in both amyloid precursor protein (APP) and amyloid-beta (Aβ) oligomers. nih.govresearchgate.net The study indicated that 2-DG promoted a shift towards a non-amyloidogenic pathway by increasing α-secretase and decreasing γ-secretase expression. nih.govresearchgate.net
Furthermore, 2-DG is being explored as a therapeutic that mimics the beneficial effects of intermittent fasting on the brain, which has shown neuroprotective effects and enhanced learning and memory in animal models of Alzheimer's disease. curealz.org The hypothesis is that 2-DG drives an adaptive response to starvation, upregulating genes involved in learning, memory, and protein health. curealz.org In line with this, 2-DG has been shown to enhance memory in a 5xFAD model of Alzheimer's disease. nih.gov However, it is important to note that some research has associated glucose deprivation, which can be mimicked by 2-DG, with the type of cognitive impairment seen in dementia and Alzheimer's disease. emjreviews.com In one study, mice treated with 2-DG showed poorer performance in maze tests and exhibited abnormal synaptic functioning. emjreviews.com
Immunomodulatory Effects
Effects on T Cell Activation and Differentiation
2-Deoxy-D-glucose has distinct effects on the activation and differentiation of human T cell subsets. Glycolysis is a critical process for the T cell receptor (TCR)-mediated activation and proliferation of human naive CD4+ T cells, and 2-DG, as a glycolysis inhibitor, can suppress these initial activation steps. biorxiv.orgfrontiersin.org This includes a reduction in the expression of the IL-2 receptor alpha (CD25) and the glucose transporter 1 (GLUT1). biorxiv.org
However, the impact of 2-DG varies between different T cell subsets and the timing of its application. While 2-DG treatment at the onset of activation significantly reduces the proliferation of thymically derived regulatory T cells (tTregs), its effect on the expression of the key regulatory T cell transcription factor, FOXP3, is minor. nih.gov In contrast, for in vitro induced Tregs (iTregs), 2-DG treatment during their induction phase strongly curtails both ICOS and FOXP3 expression. nih.gov Interestingly, both Treg subsets become less sensitive to 2-DG after three days of activation. nih.gov
Regulation of Cytokine Production (e.g., IFN-γ, IL-17)
2-DG has been shown to modulate the production of key cytokines by T cells. In long-term cultures, 2-DG can increase the frequency of IL-17-producing cells (Th17) from memory CD4+ T cells, mucosal associated invariant T (MAIT) cells, and even regulatory T cells (Tregs). biorxiv.orgbiorxiv.org This suggests that while glycolysis inhibition suppresses initial T cell activation, it may promote the differentiation or function of IL-17 secreting subsets. biorxiv.org
The effect of 2-DG on interferon-gamma (IFN-γ) production appears to be dose and context-dependent. Concurrent treatment of T cells with 2-DG at the time of activation leads to a dose-dependent decrease in IFN-γ secretion. nih.govnih.gov However, if T cells are pre-activated, subsequent treatment with low, physiologically achievable concentrations of 2-DG can actually increase IFN-γ secretion. nih.govnih.gov This hormetic effect is not associated with an increase in the transcription factors T-bet or Eomes, suggesting a downstream mechanism, possibly related to the unfolded protein response induced by 2-DG. nih.govnih.gov In contrast, the production of IL-2 shows a consistent decline with increasing concentrations of 2-DG. nih.gov Furthermore, 2-DG has been found to inhibit signaling in response to other proinflammatory cytokines like TNF-α and IL-1β. nih.gov
Table 2: Impact of 2-Deoxy-D-Glucose on Cytokine Production
| Cytokine | Effect of 2-DG | Cell Type/Condition | Reference |
|---|---|---|---|
| IL-17 | Increased production | Memory CD4+ T cells, MAIT cells, Tregs (long-term culture) | biorxiv.orgbiorxiv.org |
| IFN-γ | Decreased secretion | T cells (concurrent treatment with activation) | nih.govnih.gov |
| IFN-γ | Increased secretion | Pre-activated T cells (low concentrations) | nih.govnih.gov |
| IL-2 | Decreased secretion | Activated T cells | nih.gov |
| TNF-α & IL-1β | Inhibited signaling | - | nih.gov |
Modulation of Macrophage Activity and Polarization
2-Deoxy-D-glucose significantly influences macrophage activity and their polarization into different functional phenotypes. The compound has been shown to inhibit the polarization of macrophages towards the anti-inflammatory M2 phenotype. scilit.comnih.gov In macrophages stimulated with IL-4, an M2-polarizing cytokine, 2-DG markedly inhibited the expression of M2 markers such as Arg, Ym-1, Fizz1, and CD206. scilit.comnih.govresearchgate.net This effect is attributed to the impairment of cellular glycolysis and appears to be mediated through an AMPK-Hif-1α-dependent pathway. scilit.comnih.gov
In contrast, in models of inflammatory conditions like adjuvant-induced arthritis, 2-DG treatment promoted a shift from the pro-inflammatory M1 to the anti-inflammatory M2 macrophage phenotype. nih.gov This was associated with an increase in the M2 marker arginase1 (Arg1) and a decrease in the M1 marker inducible nitric oxide synthase (iNOS). nih.gov This immunomodulatory effect in arthritis models is linked to the activation of AMP-activated protein kinase (AMPK) and the subsequent reduction of nuclear factor κB (NF-κB) activation. nih.gov Furthermore, 2-DG has been observed to reduce the lipopolysaccharide (LPS)-induced expression of co-stimulatory molecules like CD80 and CD86 on macrophages, as well as their phagocytic activity. frontiersin.org
Influence on Immune Receptor Expression
2-Deoxy-D-glucose significantly influences the expression of various immune receptors, primarily through its effects on N-linked glycosylation, a critical post-translational modification for many surface proteins. wikipedia.orgnih.gov
NKG2D Ligands: The surface expression of NKG2D ligands, such as MICA/B, is crucial for the immune recognition of stressed or transformed cells by NK cells and T cells. nih.gov 2-DG potently inhibits the surface expression of these ligands. nih.gov This inhibition is not at the transcriptional level but occurs post-translationally by blocking N-linked glycosylation, a process that can be reversed by the addition of D-mannose. nih.gov
PD-1 and PD-L1: The programmed death-1 (PD-1)/programmed death-ligand 1 (PD-L1) axis is a major immune checkpoint. aacrjournals.org The stability and function of PD-L1 are dependent on its glycosylation. aacrjournals.org2dg.org 2-DG treatment has been shown to reduce the surface expression of PD-L1 on cancer cells and activated T cells. 2dg.orgnih.gov This is achieved by interfering with N-linked glycosylation, which can impact PD-L1 stability. 2dg.org Similarly, 2-DG can reduce the expression of the PD-1 receptor on T cells. nih.govmdpi.com In activated human T cells, lower concentrations of 2-DG were found to reduce PD-1 expression while increasing the activation marker CD69. mdpi.com
MHC Class I: Major Histocompatibility Complex (MHC) class I molecules are essential for presenting endogenous antigens to CD8+ T cells. nih.govaacrjournals.org While some studies suggest that 2-DG treatment does not affect the cell-surface expression of MHC-I on certain cell lines like Jurkat T cells aai.org, other research indicates that conditions of metabolic stress, such as combined oxygen and glucose deprivation, can decrease MHC class I antigen presentation on cancer cells. nih.gov
Cytokine Receptors: 2-DG can induce the deglycosylation of proinflammatory cytokine receptors. nih.gov This attenuation of N-linked glycosylation on their receptors reduces cellular responses to cytokines, which has been shown to alleviate symptoms in mouse models of inflammatory diseases. nih.gov
Table 2: Impact of 2-Deoxy-D-Glucose on Immune Receptor Expression
| Receptor/Ligand | Effect of 2-DG | Underlying Mechanism | Cell Type/Model | Reference(s) |
|---|---|---|---|---|
| NKG2D Ligands (e.g., MICA/B) | Potent inhibition of surface expression | Inhibition of N-linked glycosylation | Jurkat T cells, various cell lines | nih.gov |
| PD-L1 | Reduction of surface expression | Reduced glycosylation and stability | Triple-Negative Breast Cancer cells, Jurkat cells | aacrjournals.org2dg.orgnih.gov |
| PD-1 | Reduction of surface expression | Reduced glycosylation | Jurkat cells, primary human T cells | nih.govmdpi.com |
| MHC Class I | No significant effect observed in some models | Not applicable | Jurkat T cells | aai.org |
| Proinflammatory Cytokine Receptors | Reduced receptor function | Induces deglycosylation | Mouse models of inflammation | nih.gov |
Role as a Calorie Restriction Mimetic
2-Deoxy-D-glucose is recognized as a calorie restriction mimetic (CRM), a compound that simulates the biochemical and physiological effects of reduced calorie intake without necessitating a decrease in food consumption. nmn.comamazonaws.comnih.gov The interest in CRMs like 2-DG stems from the observation that calorie restriction (CR) can extend lifespan and improve health in a wide range of organisms. amazonaws.comnih.gov
Metabolic Parallels with Dietary Restriction
The function of 2-DG as a CRM is rooted in its ability to interfere with glucose metabolism. As a glucose analog, 2-DG is taken up by cells via glucose transporters but cannot be fully metabolized. wikipedia.orgnih.gov It is phosphorylated to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P), which cannot be further processed in the glycolytic pathway. nih.gov This intracellular accumulation of 2-DG-6-P competitively inhibits key glycolytic enzymes like phosphoglucose isomerase. wikipedia.orgnih.gov
This disruption of glycolysis mirrors a central effect of calorie restriction: a reduction in glucose processing and subsequent ATP generation. amazonaws.com Even in animals eating normally, 2-DG administration prevents much of the available glucose from being processed, thereby lowering ATP synthesis. amazonaws.com This state of "glucoprivation" triggers physiological responses similar to those seen in dietary restriction, including reduced circulating levels of insulin (B600854). nih.gov Furthermore, like calorie restriction, 2-DG administration has been shown to reduce inflammation and oxidative stress induced by bacterial components like lipopolysaccharide (LPS). nih.gov Studies in healthy overweight individuals have shown that energy-restricted diets lead to significant metabolic improvements, including reduced cholesterol and triglycerides, effects that are targeted by CRMs. metsol.comnih.govwur.nlresearchgate.net
Effects on Cellular Longevity and Stress Resistance in Model Organisms
The ability of 2-DG to mimic calorie restriction extends to its effects on lifespan and stress tolerance in various model organisms.
Longevity: In the nematode Caenorhabditis elegans, treatment with 2-DG has been demonstrated to prolong lifespan. nih.govnih.gov This effect aligns with the well-documented life-extending effects of calorie restriction in numerous species.
Stress Resistance: 2-DG enhances the resistance of organisms to various stressors. In yeast (Saccharomyces cerevisiae), the cellular response to 2-DG involves the Snf1 kinase (the yeast equivalent of AMP-activated protein kinase, AMPK), a key energy sensor also activated by calorie restriction. nih.gov In C. elegans, 2-DG induces a mitohormetic effect, characterized by a slight increase in reactive oxygen species (ROS) that in turn reinforces defensive mechanisms, including the upregulation of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.gov In daf-2 mutant worms, which have reduced insulin/IGF-1 signaling, accumulated glycogen (B147801) serves to protect against hyperosmotic stress. mdpi.com Furthermore, 2-DG is known to induce the unfolded protein response (UPR) and the integrated stress response (ISR) in human primary cells like monocytes and macrophages, indicating its role as a cellular stress inducer that prompts adaptive and protective responses. wikipedia.orgnih.gov
Table 3: Longevity and Stress Resistance Effects of 2-DG in Model Organisms
| Organism | Effect | Key Findings | Reference(s) |
|---|---|---|---|
| Caenorhabditis elegans | Extended Lifespan | Prolonged both mean and maximum lifespan. | nih.govnih.gov |
| Caenorhabditis elegans | Increased Stress Resistance | Induced mitohormetic ROS production, enhancing antioxidant defenses. | nih.gov |
| Saccharomyces cerevisiae (Yeast) | Growth Inhibition / Resistance | Toxicity is dependent on carbon source; resistance is linked to Snf1/AMPK signaling. | nih.gov |
| Human Primary Cells (Monocytes, Macrophages) | Stress Response Induction | Triggers the Unfolded Protein Response (UPR) and Integrated Stress Response (ISR). | nih.gov |
Synergistic and Combination Research Strategies
Co-targeting Metabolic Pathways in Disease Models
The co-administration of 2-deoxy-D-glucose with agonists of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, has been a key area of investigation. Research has shown that combining 2-DG with the AMPK agonist metformin (B114582) leads to significant cancer cell death. aacrjournals.orgnih.gov This effect is associated with a substantial decrease in cellular ATP levels, prolonged activation of AMPK, and sustained autophagy. aacrjournals.orgnih.gov
Interestingly, the synergistic effect is not universal across all AMPK agonists. While the combination of 2-DG and metformin shows potent antitumor effects, the combination of 2-DG with another AMPK agonist, AICAR, fails to induce cell death. aacrjournals.orgnih.gov The difference in outcomes appears to stem from their distinct effects on mitochondrial function. aacrjournals.org Gene expression analysis and functional assays have revealed that AICAR can augment mitochondrial energy production (oxidative phosphorylation), which counteracts the energy-depriving effects of 2-DG. aacrjournals.orgnih.gov In contrast, metformin compromises mitochondrial function, thereby exacerbating the energy crisis initiated by 2-DG's inhibition of glycolysis. aacrjournals.orgnih.gov This dual targeting of both glycolysis and mitochondrial respiration by the 2-DG and metformin combination effectively deprives tumor cells of their energy sources. aacrjournals.org
Studies have demonstrated that this combined treatment suppresses tumor growth in xenograft mouse models, suggesting its potential as a broad-spectrum therapeutic approach. aacrjournals.orgnih.gov The critical role of energy deprivation in this process was highlighted by experiments where forced energy restoration with methyl pyruvate (B1213749) reversed the cell death induced by the 2-DG and metformin combination. aacrjournals.orgnih.gov
Targeting glycolysis alone with 2-DG has shown limited efficacy in clinical trials, as cancer cells can often adapt by utilizing alternative energy sources, primarily mitochondrial oxidative phosphorylation. aacrjournals.orgnih.gov This has led to research into strategies that simultaneously inhibit both glycolysis and other energy pathways.
The combination of 2-DG and metformin is a prime example of this dual-inhibition strategy. aacrjournals.orgnih.gov 2-DG acts as a competitive inhibitor of the enzyme hexokinase, the first step in the glycolytic pathway, thereby blocking the breakdown of glucose for energy. 2dg.orgcreative-proteomics.com Metformin complements this by inhibiting mitochondrial energy generation. aacrjournals.org This coordinated compromise of the two main cellular energy-producing pathways leads to a severe drop in ATP levels, triggering significant bioenergetic stress and subsequent cell death in cancer cells. aacrjournals.orgnih.gov
Another combination explored is 2-DG with fenofibrate (B1672516). This combination induces greater energy stress, measured by ATP reduction and increased phosphorylation of AMPK, than either agent used alone. oncotarget.com The strategy of dual inhibition aims to overcome the metabolic flexibility of cancer cells, creating a state of severe energy deprivation that they cannot survive. aacrjournals.orgnih.gov
Table 1: Effects of Combined 2-DG and Metformin Treatment on Cancer Cells
| Cell Line | Effect on Cell Viability | Effect on ATP Levels | Key Finding | Source(s) |
|---|---|---|---|---|
| p-SK4 | Significantly reduced | Decreased by ~70% | Combination induced significant cell death compared to either agent alone. | aacrjournals.org |
| MDA-231 (Breast) | Reduced | Not specified | Combination effect observed. | aacrjournals.org |
| MCF-7 (Breast) | Reduced | Not specified | Combination effect observed. | aacrjournals.org |
| U2OS (Osteosarcoma) | Reduced | Not specified | Combination effect observed. | aacrjournals.org |
| Prostate Cancer Cells | Induced p53-dependent apoptosis | Not specified | Apoptosis was AMPK-mediated and required p53. | aacrjournals.orgnih.gov |
Beyond its role as a glycolysis inhibitor, 2-DG is also an analog of mannose and can interfere with N-linked glycosylation, a critical process for protein folding that occurs in the endoplasmic reticulum (ER). oncotarget.comnih.govresearchgate.net This interference leads to an accumulation of unfolded or misfolded proteins, causing ER stress and activating the unfolded protein response (UPR). oncotarget.comnih.govresearchgate.net While low concentrations of 2-DG under normal oxygen conditions might only cause growth inhibition through ER stress, combining it with other agents can amplify this stress to a lethal level. oncotarget.com
Research has shown a synergistic toxic effect when combining 2-DG with fenofibrate, a drug used to lower cholesterol. oncotarget.com This combination was found to induce much greater energy stress than either agent alone, but it also impacts the ER stress pathway. oncotarget.com Similarly, combining 2-DG with resveratrol (B1683913) has been shown to decrease UPR markers and increase cell death in neuroblastoma cell lines. researchgate.net In some cancer cell lines, 2-DG-induced ER stress activates autophagy as a survival mechanism. nih.govresearchgate.net Therefore, combining 2-DG with autophagy inhibitors can block this protective response, leading to increased cell death. nih.govresearchgate.net These combined strategies exploit the heightened basal stress levels common in cancer cells, pushing them beyond a therapeutic threshold. oncotarget.com
Adjuvant Applications in Therapy
2-deoxy-D-glucose has demonstrated considerable potential as an adjuvant to conventional chemotherapy. artofhealingcancer.com The underlying principle is that by inhibiting glycolysis, 2-DG deprives cancer cells of the energy required to repair the cellular damage inflicted by cytotoxic chemotherapeutic agents. artofhealingcancer.com This energy-deprived state renders the malignant cells more vulnerable to the effects of chemotherapy, potentially leading to a more complete pathologic response. artofhealingcancer.com
In vivo studies using human xenograft mouse models have supported this strategy, showing increased treatment efficacy when 2-DG was combined with drugs like adriamycin and paclitaxel (B517696) in human osteosarcoma and non-small cell lung cancers. oncotarget.comresearchgate.net Similarly, research on idarubicin-resistant leukemia cells revealed that the cells had an increased reliance on glycolysis. nih.gov The combination of 2-DG and idarubicin (B193468) enhanced the death of these resistant cells compared to treatment with either agent alone, suggesting that inhibiting glycolysis could be a useful strategy to overcome certain types of drug resistance. nih.gov A key advantage noted in experimental findings is that 2-DG appears to selectively affect malignant cells without causing significant harm to normal cells. artofhealingcancer.com
The combination of 2-DG with radiotherapy has been shown to significantly bolster the therapy's effectiveness in both laboratory and clinical settings. 2dg.orgresearchgate.net Malignant tumors often have higher rates of glucose utilization, and this metabolic characteristic can be exploited. nih.gov Similar to its role with chemotherapy, 2-DG acts as a radiosensitizing agent by inhibiting glycolysis, thereby preventing cancer cells from producing the ATP needed to repair radiation-induced DNA damage. 2dg.orgartofhealingcancer.com This deprivation of energy makes the malignant cells less capable of negating the effects of radiation, leading to enhanced cell killing. 2dg.orgartofhealingcancer.com
Table 2: Adjuvant Applications of 2-Deoxy-D-Glucose
| Combination Therapy | Cancer Model/Patient Group | Mechanism of Enhancement | Outcome | Source(s) |
|---|---|---|---|---|
| 2-DG + Chemotherapy (Adriamycin, Paclitaxel) | Human Osteosarcoma & Non-Small Cell Lung Cancers (in vivo) | Inhibition of glycolysis prevents energy-dependent repair of drug-induced damage. | Increased treatment efficacy. | oncotarget.comresearchgate.net |
| 2-DG + Chemotherapy (Idarubicin) | Idarubicin-resistant P388 leukemia cells | Overcomes drug resistance by targeting increased reliance on glycolysis. | Enhanced cell death compared to single agents. | nih.gov |
| 2-DG + Radiotherapy | Glioblastoma Multiforme (Clinical Trial) | Radiosensitization by inhibiting repair of radiation damage; differential effect on tumor vs. normal cells. | Improved survival and quality of life; well-tolerated. | researchgate.netnih.gov |
Integrative Approaches in Antiviral Treatment
The exploration of 2-deoxy-D-glucose (2-DG) in integrative antiviral treatment strategies stems from its mechanism of targeting host cell metabolism. A promising approach is the combination of 2-DG with other therapeutic modalities to inhibit the lifecycle of a virus. frontiersin.org Such strategies may enhance the efficacy of treatment, potentially allowing for reduced concentrations of individual drugs and slowing the development of resistance. frontiersin.org Since many viruses reprogram host cell metabolism to favor glycolysis for their replication, 2-DG's inhibitory action on this pathway presents a broad-spectrum antiviral strategy. utmb.edunih.govresearchgate.net The compound functions as a glucose mimic that, once taken up by cells, can interfere with both energy production via glycolysis and protein processing through N-linked glycosylation, both of which are crucial for the replication of numerous viruses. researchgate.netlampidisfoundation.org
Research into combination therapies has shown potential in different contexts. For instance, the synergistic effect of 2-DG has been observed in oncolytic virotherapy research. A study using Newcastle disease virus (NDV) to target breast cancer cells found that combining the virus with 2-DG resulted in a synergistic increase in cytotoxicity and apoptosis. frontiersin.org This indicates that the metabolic stress induced by 2-DG can augment the therapeutic effects of a viral agent. frontiersin.org
In the context of SARS-CoV-2, 2-DG has been evaluated as an adjunct therapy to be used with standard care treatments. frontiersin.orggsconlinepress.com The rationale is that the high metabolic rate of virus-infected cells leads to increased uptake of 2-DG, which then impedes viral synthesis and energy production, thereby inhibiting viral replication. frontiersin.orgresearchgate.net Additionally, researchers have proposed combining 2-DG with low-dose radiation therapy (LDRT) for treating COVID-19 pneumonia, postulating that 2-DG's ability to suppress viral replication and modulate inflammatory responses could enhance the effects of LDRT. frontiersin.org
The fundamental principle of these integrative approaches is that by targeting host-dependent processes like glycolysis and glycosylation, 2-DG can create an intracellular environment that is unfavorable for viral propagation. researchgate.netresearchgate.net This action can complement other antiviral drugs that may target specific viral proteins or enzymes, leading to a more comprehensive and potentially more effective treatment strategy. frontiersin.orgresearchgate.net
Detailed Research Findings on 2-DG Combination Therapies
The following table summarizes key research findings on the use of 2-deoxy-D-glucose in combination with other agents for antiviral or virotherapy applications.
| Virus / Condition | Combination Agent(s) | Cell Line / Model | Key Research Finding |
|---|---|---|---|
| Newcastle Disease Virus (NDV) / Breast Cancer | Newcastle Disease Virus (NDV) | Human and mouse breast cancer cells | The combination of 2-DG and NDV resulted in synergistic cytotoxicity and enhanced apoptosis compared to single-agent treatments. frontiersin.org |
| SARS-CoV-2 / COVID-19 | Standard of Care (SOC) | Human clinical trials | Evaluated as an adjunct therapy to SOC, with the aim of inhibiting viral replication and energy production in infected cells. frontiersin.orggsconlinepress.comnih.gov |
| SARS-CoV-2 / COVID-19 Pneumonia | Low-Dose Radiation Therapy (LDRT) | Proposed therapeutic model | Proposed that 2-DG could enhance LDRT efficacy by suppressing viral replication and regulating inflammatory responses. frontiersin.org |
| Human Rhinovirus (HRV) | Not specified in combination, but studied as a host-directed therapy | Epithelial cells | Demonstrated dose-dependent inhibition of viral replication, suggesting potential for combination with other antivirals. researchgate.netnews-medical.net |
Advanced Research and Methodological Considerations
Investigational Analogs and Derivatives of 2-Deoxy-D-Glucose
To enhance the therapeutic potential and overcome the pharmacokinetic limitations of 2-deoxy-D-glucose (2-DG), researchers have developed various analogs and derivatives. nih.gov These modifications aim to improve drug-like properties, such as cellular uptake, bioavailability, and tissue-specific targeting. mdpi.comfrontiersin.org
One significant area of development is the creation of 2-DG prodrugs, which are chemically modified versions that convert into the active 2-DG molecule within the body. frontiersin.org A leading example is WP1122, a diacetylated ester of 2-DG (3,6-di-O-acetyl-2-deoxy-d-glucose). nih.govmdpi.com This prodrug was designed to address the rapid metabolism and inadequate tissue distribution that can limit the effectiveness of 2-DG. equisolve.net
WP1122 is engineered to cross cell membranes and, notably, the blood-brain barrier via passive diffusion, a mechanism that does not rely on specific glucose transporters. mdpi.com This characteristic is inspired by the way heroin, the diacetyl form of morphine, achieves higher accumulation in the brain than morphine itself. moleculin.com Once inside the cell, ubiquitous intracellular esterase enzymes cleave the acetyl groups, releasing the active 2-DG. mdpi.com The released 2-DG is then phosphorylated, trapping it within the cell where it can exert its inhibitory effects on glycolysis. mdpi.comnih.gov This approach increases the half-life and therapeutic effect of 2-DG. mdpi.comnih.gov The ability of WP1122 to better target brain tissue makes it a candidate for investigating treatments for brain tumors like glioblastoma (GBM). mdpi.commoleculin.com Preclinical studies have shown that WP1122 can lead to a higher plasma concentration of 2-DG compared to administering 2-DG directly. mdpi.com
Fluoro-hexose compounds are analogs where a hydroxyl group is replaced by a fluorine atom. The most prominent of these is 2-deoxy-2-[¹⁸F]fluoro-D-glucose, commonly known as FDG. frontiersin.org In FDG, the hydroxyl group at the C-2 position of glucose is substituted with fluorine-18, a positron-emitting radioisotope. frontiersin.org This structural similarity allows FDG to mimic glucose, being taken up by cells through glucose transporters and phosphorylated by hexokinase. nih.govfrontiersin.org However, the resulting molecule, FDG-6-phosphate, cannot be further metabolized in the glycolytic pathway and becomes trapped within the cell. nih.govresearchgate.netoup.com This "metabolic trapping" is the fundamental principle behind its extensive use as a radiotracer in Positron Emission Tomography (PET) imaging to visualize and quantify glucose metabolism in tissues, particularly in oncology and neuroscience. frontiersin.orgnih.govnih.gov
Another related compound is 2-deoxy-2-fluoro-D-mannose (FDM). omicronbio.comnih.gov Since the elimination of the hydroxyl group at the C-2 position in either D-glucose or D-mannose results in the same 2-DG compound, 2-DG can interfere with the metabolism of both sugars. nih.gov 2-deoxy-2-fluoro-D-mannose is a fluorinated mannose analog that belongs to the hexose (B10828440) class of monosaccharides. drugbank.com
To achieve targeted drug delivery, 2-DG has been conjugated with other molecules, such as hyaluronic acid (HA). researchgate.netfortunejournals.com Hyaluronic acid is a naturally occurring polysaccharide that can bind to the CD44 receptor, which is often overexpressed on the surface of various cancer cells. nih.gov The development of Hyaluronic acid-2-Deoxyglucose (HA-2DG) conjugates is based on the strategy of using this binding affinity to deliver 2-DG more specifically to tumor cells. researchgate.netresearchgate.net
In silico molecular docking studies have been conducted to evaluate the potential of HA-2DG conjugates. researchgate.netresearchgate.net These computational analyses suggest that conjugating 2-DG to hyaluronic acid could improve its delivery to the lower respiratory tract through CD44 receptors and potentially decrease toxicity to host cells compared to the free form of 2-DG. researchgate.net This targeted approach aims to increase the drug's concentration at the site of action while minimizing systemic exposure. fortunejournals.com
Encapsulating 2-DG within nanocarriers like liposomes or polymeric nanoparticles represents another advanced strategy to improve its delivery. nih.govresearchgate.net Nanoparticles are minute structures that can be loaded with therapeutic agents. researchgate.net This technology aims to enhance the efficiency of drug delivery to target tissues, such as liver tumors, by leveraging the enhanced permeability and retention (EPR) effect, where nanoparticles tend to accumulate more in tumor tissues than in normal tissues. nih.gov
One approach involves encapsulating 2-DG in biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) to form nanoparticles (2DG-PLGA-NPs). nih.gov Another method uses 2-deoxy-D-glucose modified poly(ethylene glycol)-co-poly(trimethylene carbonate) nanoparticles (dGlu-NP) to target the facilitative glucose transporter (GLUT) that is overexpressed on both the blood-brain barrier and glioma cells. nih.gov The goal of such dual-targeted systems is to enhance penetration across the blood-brain barrier and improve drug accumulation within the glioma. nih.gov Research has shown that such nanoparticles can have a satisfactory size (around 71 nm) and can be effectively internalized by glioma cells. nih.gov These encapsulation strategies are designed to protect the drug, improve stability, and enable targeted and sustained release. nih.govresearchgate.net
| Compound/System | Key Feature | Primary Rationale | Mechanism/Target |
|---|---|---|---|
| WP1122 | Prodrug (di-acetylated 2-DG) | Improve bioavailability and cross the blood-brain barrier. mdpi.commoleculin.com | Passive diffusion into cells, followed by enzymatic conversion to 2-DG. mdpi.com |
| 2-Fluoro-D-Glucose (FDG) | Fluorinated analog ([¹⁸F] labeled) | Act as a tracer for metabolic imaging. frontiersin.org | Uptake by glucose transporters and trapping after phosphorylation; detected by PET. oup.com |
| Hyaluronic Acid Conjugates | Conjugated to a targeting ligand | Targeted delivery to cancer cells. researchgate.net | Binds to overexpressed CD44 receptors on tumor cells. nih.gov |
| Nanoliposome Encapsulation | Encapsulated in a nanoparticle | Enhance tumor accumulation and stability. nih.gov | Leverages the Enhanced Permeability and Retention (EPR) effect in tumors. nih.gov |
Metabolic Flux Analysis in 2-Deoxy-D-Glucose Studies
Metabolic flux analysis (MFA) is an experimental technique used to quantify the rates (fluxes) of reactions within a metabolic network. wikipedia.org It provides a detailed view of cellular metabolism by examining the production and consumption rates of metabolites. wikipedia.org This analysis often involves using isotopically labeled substrates, such as ¹³C-labeled glucose, and then measuring the distribution of the isotope tracer through various metabolic pathways using techniques like mass spectrometry or nuclear magnetic resonance (NMR). wikipedia.org
A specialized, in-vivo application of metabolic analysis using a 2-DG analog is Positron Emission Tomography (PET) imaging with radiolabeled 2-deoxy-D-glucose. nih.gov The most widely used tracer for this purpose is 2-deoxy-2-[¹⁸F]fluoro-D-glucose (FDG). nih.goversnet.org PET imaging with FDG has become a cornerstone for quantifying local glucose utilization in living organisms, including humans, providing critical insights into the metabolic activity of tissues. nih.govacs.org
The method is based on the principle of metabolic trapping. researchgate.net
Uptake: Like glucose, FDG is transported into cells by glucose transporters (GLUTs). nih.govfrontiersin.org
Phosphorylation: Inside the cell, the enzyme hexokinase phosphorylates FDG, converting it to FDG-6-phosphate (FDG-6-P). frontiersin.orgresearchgate.net
Trapping: Because of the fluorine at the C-2 position, FDG-6-P cannot be isomerized to fructose-6-phosphate (B1210287) and thus cannot proceed further down the glycolytic pathway. nih.gov The charged phosphate (B84403) group also prevents it from diffusing back out of the cell. nih.gov
Accumulation and Detection: The radiolabeled FDG-6-P accumulates in the cell in proportion to the rate of glucose uptake. The positrons emitted by the ¹⁸F isotope can be detected by a PET scanner, generating images that map the regional glucose metabolism. oup.com
Extracellular Flux Analysis for Glycolysis and Oxidative Phosphorylation
Extracellular flux analysis is a critical technique for investigating the metabolic reprogramming induced by 2-deoxy-D-glucose (2-DG). This methodology, often performed using analyzers like the Seahorse XF, provides real-time measurements of two key parameters of cellular metabolism: the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR). nih.gov OCR is a direct indicator of mitochondrial respiration and oxidative phosphorylation (OXPHOS), while ECAR primarily reflects the rate of glycolysis, as it measures the extrusion of protons, largely from the production and release of lactic acid. nih.gov
Studies utilizing this technique have demonstrated that inhibiting glycolysis with 2-DG can force a metabolic shift towards mitochondrial respiration. In various cancer cell lines, treatment with noncytotoxic concentrations of 2-DG leads to a dose-dependent decrease in lactate (B86563) production, reflected as a lower ECAR, and a corresponding increase in oxygen utilization, seen as a higher OCR. nih.gov This indicates that when the glycolytic pathway is blocked by 2-DG, cells compensate by increasing their reliance on OXPHOS for energy production. nih.gov These functional findings are supported by proteomic analyses, which have revealed that 2-DG treatment can lead to the significant up-regulation of proteins involved in mitochondrial function, cellular respiration, and oxidative phosphorylation. mdpi.comnih.govbohrium.com
Extracellular flux assays can be adapted for various cell types, including adherent cell lines, suspension cultures, and primary cells, making them a versatile tool for assessing the metabolic phenotype of cells in response to 2-DG. nih.gov
Assessment of Metabolite Accumulation (e.g., 2-DG-6P)
A primary mechanistic feature of 2-deoxy-D-glucose is its intracellular conversion and subsequent accumulation. Upon being transported into the cell, 2-DG is phosphorylated by the enzyme hexokinase to form 2-deoxy-D-glucose-6-phosphate (2-DG-6P). mdpi.comnih.gov Unlike glucose-6-phosphate, 2-DG-6P is not a substrate for the next enzyme in the glycolytic pathway, phosphoglucose (B3042753) isomerase, and because of its charge, it is trapped within the cell. nih.govnih.gov This leads to the intracellular accumulation of 2-DG-6P, which is a hallmark of 2-DG's action. nih.govnih.gov
Several analytical methods are employed to quantify the accumulation of this key metabolite:
Enzymatic Assays: Refined enzymatic methods have been developed for the precise measurement of 2-DG and 2-DG-6P in tissue samples of varying sizes, from milligrams to micrograms. nih.gov
Radiolabeling: A common technique involves using a radiolabeled form of 2-DG, such as 2-deoxy-D-[1,2-³H]glucose or [¹⁴C]2-deoxyglucose. researchgate.netumassmed.edu After administration, tissue or cell samples are processed to measure the amount of radioactive 2-DG-6P, providing a quantitative measure of glucose utilization. researchgate.netumassmed.edu
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: This non-invasive technique can be used to detect and quantify the accumulation of phosphorus-containing compounds, including 2-DG-6P, in living cells or perfused organs. medchemexpress.comnih.gov
Research in primary rat astrocytes demonstrated that exposure to 2-DG causes a time- and concentration-dependent accumulation of cellular 2-DG-6P. nih.gov For instance, a 30-minute exposure to 10 mM 2-DG resulted in a specific cellular content of 2-DG-6P of approximately 130-150 nmol/mg of protein. nih.gov The level of 2-DG-6P accumulation often correlates with the metabolic effects observed, such as the depletion of ATP. nih.gov
Cellular and Molecular Responses to 2-Deoxy-D-Glucose: In Vitro Models
Cell Culture Systems for Mechanistic Elucidation
In vitro cell culture systems are indispensable for dissecting the specific cellular and molecular mechanisms of 2-deoxy-D-glucose. A wide array of cell lines, representing both cancerous and non-cancerous tissues, have been used to elucidate the compound's diverse effects. The choice of cell model is crucial, as the response to 2-DG can be highly context-dependent.
For example, a study on a large panel of human malignant cell lines, including those of ovarian, squamous, cerebral, and colonic origin, revealed four distinct types of responses to continuous 2-DG exposure: a slowdown of proliferation, complete proliferation arrest without apoptosis, cell cycle arrest with moderate apoptosis, and massive apoptosis. nih.gov This highlights the heterogeneity in cellular sensitivity to glycolytic inhibition.
The table below summarizes key findings from various cell culture models used in 2-DG research.
| Cell Line/System | Cell Type | Key Findings with 2-DG Treatment | Citations |
| HT29 | Human Colorectal Cancer | Induced significant changes in the proteome and N-glycoproteome; upregulated proteins related to mitochondrial function and ER stress. | mdpi.combohrium.com |
| PC3 | Human Prostate Cancer | Showed time-dependent effects on autophagy, with short-term treatment inducing autophagic flux and long-term treatment inhibiting it. | nih.gov |
| 1420, MDA-MB-435, SKBR3 | Pancreatic, Melanoma, Breast Cancer | Demonstrated that 2-DG induces protective autophagy primarily through ER stress rather than ATP depletion. | nih.gov |
| SK-N-SH | Human Neuroblastoma | Induced clonogenic cell killing via metabolic oxidative stress across different neuroblastoma cell subtypes. | nih.gov |
| BAEC | Bovine Aortic Endothelial Cells | Triggered autophagy through a mechanism dependent on reactive oxygen species (ROS) and the activation of AMP-activated protein kinase (AMPK). | plos.org |
| Human T Cells | Primary Immune Cells | Modulated activation and differentiation, suppressing early T-cell receptor activation while promoting IL-17-secreting subsets in long-term cultures. | biorxiv.org |
| Primary Rat Astrocytes | Primary Glial Cells | Caused rapid ATP depletion and massive accumulation of 2-DG-6P; pentose (B10789219) phosphate pathway-mediated NADPH regeneration was less affected than glycolysis. | nih.gov |
These in vitro models have been instrumental in understanding that 2-DG's effects extend beyond simple glycolytic inhibition to involve complex processes like ER stress, autophagy, and immunomodulation. nih.govnih.govbiorxiv.org
Gene Expression Profiling and Proteomic Analysis
Advanced analytical techniques such as gene expression profiling and proteomics have provided a deeper understanding of the complex cellular responses to 2-deoxy-D-glucose. These approaches reveal global shifts in transcription and protein expression, highlighting the pathways most affected by 2-DG treatment.
Proteomic Analysis: Mass spectrometry-based proteomics has been used to characterize large-scale changes in the cellular proteome following 2-DG exposure. In a study using the HT29 colorectal cancer cell line, 4,257 unique proteins were identified. mdpi.combohrium.com Treatment with 2-DG resulted in 325 up-regulated and 94 down-regulated proteins. mdpi.combohrium.com Gene Ontology analysis of these differentially expressed proteins showed a significant up-regulation of proteins associated with:
Protein folding and the endoplasmic reticulum (ER) mdpi.comnih.govbohrium.com
Mitochondrial function and cellular respiration mdpi.comnih.govbohrium.com
Oxidative phosphorylation mdpi.comnih.govbohrium.com
These findings suggest that cells respond to glycolytic blockage by enhancing their capacity for mitochondrial energy production and managing protein stress. mdpi.combohrium.com Further proteomic studies in pancreatic cancer cells also identified differentially expressed proteins, particularly an upregulation of those involved in phosphohexose metabolism. nih.gov
Gene Expression Profiling: Transcriptional analysis using methods like RNA-sequencing has been employed to determine how 2-DG modulates gene expression. In a study on primary human monocytes and monocyte-derived macrophages, 2-DG treatment led to the identification of 95 common differentially expressed genes (74 up-regulated and 21 down-regulated). nih.gov This transcriptional signature was strongly linked to the unfolded protein response (UPR) and the integrated stress response (ISR), with modulation of genes such as ATF4, CHOP, and GRP78/BiP. nih.gov These results indicate that at the transcriptional level, 2-DG acts as a potent stress inducer that activates programs to restore protein homeostasis. nih.gov
Assessment of Autophagy Markers and Flux
Key Autophagy Markers:
LC3B Conversion: A hallmark of autophagy induction is the conversion of the cytosolic microtubule-associated protein 1 light chain 3B-I (LC3B-I) to its lipidated, autophagosome-associated form, LC3B-II. nih.gov Increased levels of LC3B-II, often measured by immunoblotting, indicate the formation of autophagosomes. This marker has been shown to increase in various cell types, including endothelial and cancer cells, upon 2-DG treatment. nih.govnih.govplos.org
p62/SQSTM1 Levels: The protein p62 (also known as sequestosome 1) is a scaffold protein that binds to ubiquitinated proteins and LC3B, targeting cargo for degradation by autophagy. nih.gov Therefore, p62 levels are used to monitor autophagic activity. A decrease in p62 suggests efficient autophagic degradation, as observed with short-term 2-DG treatment in prostate cancer cells. nih.gov Conversely, an accumulation of p62 can indicate that autophagy is blocked at a late stage (i.e., impaired fusion with lysosomes or lysosomal degradation). nih.gov
Autophagic Flux: Measuring static levels of autophagy markers can be insufficient; therefore, assessing autophagic flux—the complete process from autophagosome formation to lysosomal degradation—is crucial. This can be measured by comparing LC3B-II levels in the presence and absence of lysosomal inhibitors like chloroquine (B1663885) or bafilomycin A1. nih.gov These inhibitors block the final degradation step, causing LC3B-II to accumulate and thus providing a measure of the rate at which it is being delivered to the lysosome. Studies in prostate cancer cells have shown that 2-DG has a dynamic effect on autophagic flux: short-term treatment induces flux, while prolonged exposure (48 hours) leads to its reduction, despite the persistence of autophagy-inducing signals. nih.gov
Measurement of Cellular Bioenergetics (ATP, NADPH)
As a competitive inhibitor of the first committed step of glycolysis, 2-deoxy-D-glucose directly impacts cellular bioenergetics by disrupting the primary pathways for the generation of ATP and other key metabolic cofactors like NADPH.
Cellular ATP: The most immediate and well-documented bioenergetic consequence of 2-DG treatment is a decrease in intracellular ATP levels. mdpi.comnih.gov By inhibiting glycolysis, 2-DG curtails the cell's ability to produce ATP through this pathway. mdpi.com Studies in primary rat astrocytes demonstrated a rapid, time- and concentration-dependent loss of cellular ATP upon exposure to 2-DG. nih.gov For example, a 30-minute incubation with 10 mM 2-DG was sufficient to lower the cellular ATP content by 50%. nih.govresearchgate.net This reduction in ATP alters the cellular energy state, notably by increasing the AMP/ATP ratio, which is a key signal for the activation of the energy sensor AMP-activated protein kinase (AMPK). mdpi.com Cellular ATP levels are typically quantified using luminescence-based assays, which rely on the ATP-dependent activity of the enzyme luciferase. nih.govmdpi.comnih.gov
Cellular NADPH: While glycolysis is severely impaired by 2-DG, its effect on the pentose phosphate pathway (PPP)—an alternative branch of glucose metabolism that is the primary source of cellular NADPH—is more complex. NADPH is crucial for antioxidant defense and anabolic processes. Research in cultured astrocytes revealed that the accumulation of 2-DG-6P severely impaired glycolytic lactate production but only weakly affected glucose-dependent NADPH regeneration via the PPP. nih.gov This suggests that under 2-DG-induced stress, cells may prioritize the PPP to maintain NADPH levels for redox homeostasis. In some cases, cellular 2-DG-6P may even serve as a substrate for NADPH regeneration by the PPP. nih.gov
Preclinical In Vivo Models for 2-Deoxy-D-Glucose Research
The therapeutic potential of 2-deoxy-D-glucose (2-DG) has been extensively investigated in a variety of preclinical in vivo models. These animal models are crucial for understanding the compound's mechanisms of action, its efficacy in different pathological contexts, and the physiological responses it elicits before consideration for human trials.
Xenograft Mouse Models in Cancer Research
Xenograft mouse models, which involve the transplantation of human tumor cells into immunodeficient mice, are a cornerstone of preclinical cancer research for 2-DG. These models allow for the study of the compound's effect on human cancers in a living system.
Research has demonstrated that 2-DG can suppress the growth of neuroblastoma xenografts, irrespective of MYCN amplification status. nih.gov In a study using SK-N-DZ (MYCN-amplified) and SK-N-AS (MYCN-non-amplified) neuroblastoma cells, 2-DG treatment was associated with a downregulation of HIF-1α, PDK1, and c-Myc, and a reduction in tumor blood vessel density. nih.gov This suggests that 2-DG targets both the cancer cells and the endothelial cells within the tumor microenvironment. nih.gov
In breast cancer xenograft models, the combination of 2-DG with metformin (B114582) has been shown to inhibit tumor growth and metastasis. researchgate.net Similarly, in human melanoma xenograft models, combining a low concentration of 2-DG with fenofibrate (B1672516) led to tumor cell death. oncotarget.com The effectiveness of 2-DG in these models is often attributed to its ability to inhibit glycolysis, a metabolic pathway that is highly active in many cancer cells (a phenomenon known as the Warburg effect). nih.gov The inhibition of glycolysis by 2-DG leads to energy stress and can induce apoptosis in tumor cells. nih.govoncotarget.com Furthermore, studies have explored using 2-DG to sensitize cancer cells to conventional therapies like doxorubicin (B1662922). plos.org
Below is a table summarizing key findings from xenograft studies.
| Cancer Type | Xenograft Model | Key Findings with 2-DG Treatment |
| Neuroblastoma | SK-N-DZ & SK-N-AS cells in NOD/SCID mice | Suppressed tumor growth, downregulated HIF-1α, PDK1, c-Myc, and reduced tumor blood vessels. nih.gov |
| Breast Cancer | MDA-MB-231 cells in athymic nude mice | Combination with metformin inhibited tumor growth and metastasis. researchgate.net |
| Melanoma | Human melanoma cells in CD-1 nude mice | Combination with fenofibrate induced tumor cell death. oncotarget.com |
| Osteosarcoma | Human osteosarcoma cells | Increased efficacy of adriamycin and paclitaxel (B517696). oncotarget.com |
Rodent Models for Neurological Disorders
Rodent models have been instrumental in exploring the neuroprotective effects of 2-DG in various neurological conditions.
In a rat model of focal cerebral ischemia, pretreatment with 2-DG was found to improve neurological function and reduce infarct volume following ischemia-reperfusion injury. nih.gov The protective effects were associated with an increased expression of the endoplasmic reticulum (ER) chaperone GRP78 and activation of X-box protein-1 (XBP-1), suggesting a role for the modulation of ER stress. nih.gov
For neurodegenerative diseases, studies in a mouse model of Parkinson's disease showed that 2-DG administration mimicked the beneficial effects of dietary restriction, protecting dopaminergic neurons from 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced toxicity and improving motor function. johnshopkins.edu This neuroprotection was linked to the induction of stress proteins like heat-shock protein 70 and glucose-regulated protein 78. johnshopkins.edu
In a female mouse model of Alzheimer's disease (3xTgAD), dietary 2-DG treatment induced ketogenesis, sustained mitochondrial bioenergetic function, and reduced the burden of amyloid-beta (Aβ) oligomers. nih.govresearchgate.net The treatment appeared to shift amyloid precursor protein (APP) processing towards a non-amyloidogenic pathway and increased the expression of genes involved in Aβ clearance. nih.govresearchgate.net
Furthermore, 2-DG has been shown to reduce the progression of epilepsy in rodent models, an effect linked to the metabolic regulation of chromatin structure. ijbcp.com
The table below details findings in rodent models of neurological disorders.
| Neurological Disorder | Rodent Model | Key Findings with 2-DG Treatment |
| Cerebral Ischemia | Rat model of focal cerebral ischemia | Improved neurological score, reduced infarct volume, increased GRP78 and XBP-1 expression. nih.gov |
| Parkinson's Disease | Mouse model using MPTP | Ameliorated loss of dopaminergic neurons and improved motor function. johnshopkins.edu |
| Alzheimer's Disease | 3xTgAD female mice | Induced ketogenesis, sustained mitochondrial function, and reduced Aβ pathology. nih.govresearchgate.net |
| Epilepsy | Rodent models of epilepsy | Reduced epilepsy progression through metabolic regulation of chromatin. ijbcp.com |
Animal Models for Viral Infections
The antiviral properties of 2-DG are under investigation using various animal models, based on the principle that viruses manipulate host cell metabolism, particularly glycolysis, for their replication. utmb.edu
In a murine model of rhinovirus (RV) infection, 2-DG treatment was observed to reduce lung inflammation. nih.gov Studies on Herpes Simplex Virus-1 (HSV-1) infection in mice have indicated that 2-DG can diminish skin lesions by reducing effector T cell responses. nih.gov The compound works by interfering with the N-linked glycosylation of viral proteins, a process essential for the proper folding and function of these proteins, thereby inhibiting viral replication and infectivity. ijbcp.comwikipedia.org
Recently, 2-DG has gained attention for its potential against SARS-CoV-2. chemrxiv.org While specific in vivo animal model data for SARS-CoV-2 is emerging, the rationale is that by inhibiting glycolysis, 2-DG can reduce viral replication, which is highly dependent on this metabolic pathway. utmb.educhemrxiv.org
Immunological Models
The immunomodulatory effects of 2-DG have been characterized in several mouse models of inflammation and immune response.
In mouse models of inflammatory diseases like colitis and arthritis, 2-DG demonstrated significant therapeutic effects. nih.gov It was found to inhibit cellular responses to proinflammatory cytokines such as IL-6, TNF-α, and IL-1β by preventing the N-linked glycosylation of their receptors. nih.gov For instance, it attenuated IL-6 responses by inhibiting the glycosylation of the IL-6 receptor gp130. nih.gov This mechanism also proved effective in a mouse model for a cytokine storm (LPS shock) and LPS-induced pulmonary inflammation, a model for acute respiratory distress syndrome. nih.govnih.gov
Research in rat models has shown that 2-DG administration can induce metabolic stress, leading to a reduction in total leukocytes and a suppression of mitogenic responsiveness and IFN-gamma production in lymphocytes. nih.gov
Furthermore, 2-DG has been shown to influence macrophage polarization. In mouse models of tumors and allergic airway inflammation, 2-DG treatment significantly decreased the polarization of anti-inflammatory M2 macrophages, which is often associated with disease progression. frontiersin.org This effect is mediated through the activation of the AMPK-Hif-1α pathway. frontiersin.org Conversely, studies on human T cells have shown that while 2-DG suppresses early T cell activation, it can also promote the frequency of IL-17 producing T cells (Th17) in long-term cultures. biorxiv.orgbiorxiv.org
| Immunological Model | Animal Model | Key Findings with 2-DG Treatment |
| Inflammatory Bowel Disease | Dextran sodium sulfate-induced colitis in mice | Completely inhibited colitis. nih.gov |
| Rheumatoid Arthritis | Laminarin-induced arthritis in SKG mice | Alleviated arthritis symptoms. nih.gov |
| Cytokine Storm / ARDS | Lipopolysaccharide (LPS) shock and LPS-induced pulmonary inflammation in mice | Prevented death and pulmonary inflammation. nih.govnih.gov |
| Metabolic Stress | Male Lewis rats | Reduced total leukocytes and suppressed Th1 cellular immune function. nih.gov |
| Tumor and Allergic Inflammation | Mouse models | Decreased M2 macrophage polarization, preventing disease progression. frontiersin.org |
Pharmacological and Biological Limitations in Research Translational Studies
Despite promising preclinical results, the translation of 2-DG from bench to bedside is met with several pharmacological and biological challenges.
Considerations for Pharmacokinetics and Bioavailability in Animal Models
One of the significant hurdles for the clinical application of 2-DG is its pharmacokinetic profile. utmb.edu Studies in animal models and early clinical trials have revealed limitations. For example, when administered orally, 2-DG can induce an insulin (B600854) response, which may cause the compound to be redirected to muscle and fat tissue, thereby reducing its concentration at the intended target, such as a tumor. oncotarget.com
The compound is transported into cells by glucose transporters and phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P). nih.gov This phosphorylated form is trapped within the cell, which is key to its mechanism but also affects its distribution and elimination. nih.gov Clinical studies in epilepsy patients have been designed to carefully characterize the pharmacokinetics, including maximum concentration (Cmax) and time to maximum concentration (tmax), following oral administration. centerwatch.com
To overcome these limitations, researchers are developing prodrugs of 2-DG. One such prodrug, WP1122, has shown good oral bioavailability in animal models, resulting in a higher and more sustained plasma concentration of 2-DG compared to the administration of 2-DG alone. nih.gov This improved pharmacokinetic profile could enhance the therapeutic efficacy of the compound in future translational studies. nih.gov
Challenges in Achieving Therapeutic Concentrations In Vivo
A significant hurdle in the clinical application of 2-deoxy-D-glucose (2-DG) is the difficulty in achieving and maintaining therapeutic concentrations within the body. Clinical trials have highlighted challenges related to its use as a monotherapy, stemming from poor drug-like characteristics nih.gov. To be effective, 2-DG must be administered in relatively high concentrations (≥5 mmol/L) to successfully compete with the physiological levels of glucose in the bloodstream nih.gov. This necessity for high dosage is a primary limiting factor.
The inherent pharmacokinetics of 2-DG contribute to this challenge. It is rapidly metabolized, which can prevent the sustained accumulation required for a therapeutic effect nih.gov. To address these limitations, research has shifted towards the development of novel 2-DG analogs and prodrugs designed to improve bioavailability and prolong its half-life in circulation nih.gov. One such example is the prodrug WP1122, which is engineered to release 2-DG more slowly, thereby increasing its plasma concentration and therapeutic window. In preclinical models, WP1122 demonstrated good oral bioavailability and resulted in a plasma concentration of 2-DG that was two-fold higher than what could be achieved by administering 2-DG directly nih.gov.
Table 1: Comparison of 2-Deoxy-D-Glucose and its Prodrug WP1122
| Feature | 2-Deoxy-D-Glucose (2-DG) | WP1122 (2-DG Prodrug) | Source |
|---|---|---|---|
| Bioavailability | Poor drug-like characteristics | Good oral bioavailability | nih.gov |
| Metabolism | Rapidly metabolized | Releases 2-DG over time, increasing its half-life | nih.gov |
| Plasma Concentration | Requires high doses to compete with glucose | Achieves a two-fold higher plasma concentration of 2-DG compared to direct administration | nih.gov |
| Therapeutic Effect | Limited by rapid metabolism | Demonstrates increased therapeutic effect and potent inhibition of glycolysis | nih.gov |
Potential for Off-Target Effects on Non-Target Cells
The immune system is particularly susceptible to these off-target effects. Studies in animal models have shown that administration of 2-DG can induce a reduction of total leukocytes in the spleen, thymus, and blood nih.gov. It also alters the balance of T-cell populations, specifically by decreasing the CD4+/CD8+ ratio in the spleen through a significant increase in the CD8+ T-cell subpopulation nih.gov. Furthermore, 2-DG has been shown to suppress the mitogenic responsiveness and interferon-gamma (IFN-gamma) production in both whole blood and spleen lymphocytes nih.gov. The production of other crucial cytokines, such as Interleukin-1 (IL-1) and Interleukin-2 (IL-2), was significantly reduced in the blood of 2-DG-treated animals nih.gov. These findings demonstrate that the metabolic stress induced by 2-DG can downregulate key cellular immune functions nih.gov.
Table 2: Summary of 2-Deoxy-D-Glucose Effects on Immune System Components
| Immune Component | Observed Effect of 2-DG Administration | Source |
|---|---|---|
| Total Leukocytes | Reduction in spleen, thymus, and blood | nih.gov |
| T-Cell Ratio (Spleen) | Decreased CD4+/CD8+ ratio due to an increase in CD8+ T-cells | nih.gov |
| Lymphocyte Function | Suppression of mitogenic responsiveness and IFN-gamma production | nih.gov |
| Cytokine Production (Blood) | Significant reduction in IL-1 and IL-2 | nih.gov |
| Nitric Oxide Production | Significant increase in stimulated splenocyte cultures | nih.gov |
Host Metabolism and Disease Context Influences on Efficacy
The therapeutic efficacy of 2-DG is not absolute but is instead heavily influenced by the specific metabolic state of the host and the context of the disease being targeted. These factors can alter the mechanism of action and the ultimate outcome of treatment.
Influence of Ambient Glucose and Oxygen Levels: The concentration of available glucose can directly impact 2-DG's effectiveness. In experimental settings, lowering the ambient glucose concentration to physiological levels potentiated the inhibitory effects of 2-DG, suggesting higher efficacy in a more realistic biological context nih.gov. Furthermore, the local oxygen concentration can determine the primary mechanism of 2-DG's action. In hypoxic conditions, such as those found in solid tumors, 2-DG acts preferentially as a glycolysis inhibitor nih.gov. Conversely, in the presence of normal oxygen levels (normoxia), its dominant effect can shift to the disruption of N-linked glycosylation, leading to endoplasmic reticulum (ER) stress nih.gov.
Influence of Disease Type (Viral vs. Bacterial Infection): The nature of the pathogen and the host's response to it creates a unique metabolic environment that dictates 2-DG's effect. In the context of viral infections like SARS-CoV-2, which hijack host cell metabolism and increase glycolysis for their replication, 2-DG can effectively inhibit viral propagation nih.govnih.gov. However, in a murine model of bacterial infection with Listeria monocytogenes, 2-DG-induced metabolic stress had the opposite effect, enhancing the host's resistance to the infection nih.gov. This enhanced resistance was correlated with the activation of macrophages, as indicated by increased production of neopterin (B1670844) and lysozyme, suggesting that the metabolic stress response can sometimes bolster, rather than suppress, the immune capacity to fight certain pathogens nih.gov.
Influence of Tissue-Specific Metabolism: The metabolic characteristics of different tissues and organs are not uniform, leading to varied responses to 2-DG. The compound's utility as a metabolic tracer is limited in the liver due to the significant activity of glucose-6-phosphatase, an enzyme that can dephosphorylate the trapped 2-deoxy-D-glucose-6-phosphate (2-DG-6-P) nih.gov. Moreover, studies using the related analog 2-fluoro-2-deoxy-glucose (FDG) have shown that significant metabolism occurs beyond the initial phosphorylation step and that the extent of this subsequent metabolism varies considerably between organs researchgate.net. This tissue-dependent processing reflects the unique metabolic and regulatory features of each organ and implies that the effects of 2-DG are not homogenous throughout the body researchgate.net.
Table 3: Context-Dependent Mechanisms of 2-Deoxy-D-Glucose
| Context | Primary Effect of 2-DG | Consequence | Source |
|---|---|---|---|
| Hypoxia | Inhibition of glycolysis | Energy depletion, cytotoxicity in tumor cells | nih.gov |
| Normoxia | Interruption of N-linked glycosylation | Endoplasmic Reticulum (ER) stress | nih.gov |
| Viral Infection | Inhibition of glycolysis | Restriction of viral replication | nih.govnih.gov |
| Bacterial Infection (L. monocytogenes) | Induction of host metabolic stress | Enhanced macrophage activation and resistance to infection | nih.gov |
Table 4: Tissue-Specific Metabolism of 2-fluoro-2-deoxyglucose (FDG), an Analog of 2-DG
| Organ | Degree of Metabolism Beyond FDG-6-Phosphate (% of total organ FDG content) | Source |
|---|---|---|
| Brain | 45% +/- 3% | researchgate.net |
| Heart | 29% +/- 2% | researchgate.net |
| Liver | 22% +/- 3% | researchgate.net |
| Kidney | 17% +/- 3% | researchgate.net |
Table 5: List of Compound Names
| Compound Name |
|---|
| 2-deoxy-D-glucose (2-DG) |
| 2-deoxy-D-glucose-6-phosphate (2-DG-6-P) |
| 2-fluoro-2-deoxy-glucose (FDG) |
| CD4 |
| CD8 |
| Glucose |
| Glucose-6-phosphatase |
| Interferon-gamma (IFN-gamma) |
| Interleukin-1 (IL-1) |
| Interleukin-2 (IL-2) |
| Lysozyme |
| Neopterin |
| Nitric Oxide |
Emerging Research and Future Directions
Mechanisms of Cellular Adaptation and Resistance to 2-Deoxy-D-Glucose
The effectiveness of 2-DG can be limited by the development of cellular resistance. Understanding the molecular underpinnings of this resistance is critical for optimizing its therapeutic potential. Key mechanisms include the regulation of glucose transporters, metabolic reprogramming, and the emergence of specific genetic alterations.
The uptake of 2-DG into cells is a critical first step for its therapeutic action and is mediated by glucose transporters (GLUTs), particularly GLUT1, which is often overexpressed in cancer cells. nih.govmiami.edunih.gov Alterations in the expression and trafficking of these transporters are a significant mechanism of 2-DG resistance.
In yeast models, resistance to 2-DG has been associated with changes in the localization and trafficking of hexose (B10828440) transporters (HXTs). nih.govnih.gov Specifically, 2-DG can trigger the endocytosis (internalization) of high-capacity glucose transporters like Hxt1 and Hxt3, a process regulated by α-arrestin proteins such as Rod1 and Rog3. nih.govbiorxiv.org This internalization reduces the amount of transporter on the cell surface, thereby limiting the uptake of 2-DG. nih.gov Resistant yeast strains often exhibit mutations that prevent this 2-DG-mediated endocytosis, leading to increased retention of hexose transporters at the plasma membrane. nih.govresearchgate.net This stabilization of transporters at the cell surface is thought to help cells overcome the metabolic block by facilitating glucose uptake and potentially exporting the toxic 2-DG-6-phosphate. biorxiv.orgbiorxiv.org
In mammalian cells, the regulation of GLUT1 is a key factor. Pancreatic cancer cell lines with higher sensitivity to 2-DG have been shown to express higher levels of GLUT1 and accumulate more 2-DG. miami.eduresearchgate.net Conversely, resistance can be associated with lower expression of these transporters. The endocytosis of GLUT1 in mammalian cells is also regulated by α-arrestins, such as thioredoxin-interacting protein (TXNIP), which is a functional analog of the yeast α-arrestins. nih.gov This suggests that the mechanisms of transporter regulation as a means of resistance are conserved from yeast to humans.
Cells under the metabolic stress of 2-DG can adapt by rewiring their metabolic pathways to survive. nih.gov While 2-DG primarily targets glycolysis, its effects can ripple through interconnected metabolic networks, and resistant cells often exploit these connections.
One significant adaptation involves the pentose (B10789219) phosphate (B84403) pathway (PPP). While 2-DG-6-phosphate cannot be readily metabolized through glycolysis, there is evidence that it can be shunted into the PPP. researchgate.netresearchgate.net This pathway is crucial for generating NADPH, a key molecule for antioxidant defense. By redirecting the flow of glucose and its analogs, cells may mitigate the oxidative stress induced by 2-DG. Research has shown that separating glycolysis and the PPP can increase cellular tolerance to 2-DG, indicating that the drug's toxicity is not solely due to the blockage of glycolysis. pnas.org
Furthermore, cells can shift their reliance from glycolysis to other energy sources. For instance, some cancer cells with resistance to glycolytic inhibitors show an increased dependence on oxidative phosphorylation (OXPHOS), the mitochondrial pathway for energy production. embopress.org This metabolic flexibility allows them to bypass the glycolytic blockade imposed by 2-DG. In diabetic kidney disease, a similar phenomenon of metabolic reprogramming from OXPHOS to glycolysis is observed, highlighting the dynamic nature of cellular metabolism in response to stress. researchgate.netfrontiersin.org
Specific genetic mutations are a primary driver of acquired resistance to 2-DG. Whole-genome sequencing of 2-DG-resistant yeast strains has identified mutations in a number of key genes. nih.govnih.govplos.org
A prominent pathway implicated in 2-DG resistance is the Snf1/AMP-activated protein kinase (AMPK) signaling pathway. nih.govnih.gov In yeast, Snf1 is the ortholog of mammalian AMPK. Mutations that lead to hyperactivation of the Snf1 kinase are associated with 2-DG resistance. biorxiv.orgnih.gov This is because Snf1 can regulate the expression of genes and the trafficking of glucose transporters in a way that counteracts the effects of 2-DG. nih.govnih.gov For example, activated Snf1 can phosphorylate α-arrestins, which in turn limits the endocytosis of hexose transporters, keeping them on the cell surface. nih.govnih.gov
Mutations in the gene for hexokinase 2 (HXK2), the enzyme that phosphorylates 2-DG to its toxic form, are another common route to resistance. plos.org These mutations often result in reduced catalytic activity of the enzyme, thereby decreasing the intracellular accumulation of 2-DG-6-phosphate. nih.govnih.govplos.org
Additionally, the overexpression of phosphatases that can dephosphorylate 2-DG-6-phosphate represents another resistance mechanism. In yeast, the DOG1 and DOG2 genes encode such phosphatases. researchgate.net Overexpression of these "detoxifying" enzymes can confer resistance. researchgate.net Importantly, the human ortholog of DOG2, known as HDHD1, also has 2-DG-6-phosphate phosphatase activity, and its overexpression in human cells can confer resistance to 2-DG, suggesting this is a conserved mechanism. researchgate.net
| Gene/Pathway | Role in 2-DG Resistance | Organism Studied |
| Glucose Transporters (HXT, GLUT1) | Reduced expression or increased endocytosis leads to decreased 2-DG uptake. | Yeast, Mammalian Cells |
| Snf1/AMPK Pathway | Hyperactivation leads to altered gene expression and reduced transporter endocytosis. | Yeast, Mammalian Cells |
| Hexokinase 2 (Hxk2) | Mutations reducing enzyme activity decrease the formation of toxic 2-DG-6-phosphate. | Yeast |
| DOG Phosphatases (Dog1, Dog2, HDHD1) | Overexpression leads to dephosphorylation and detoxification of 2-DG-6-phosphate. | Yeast, Human Cells |
Strategies to Enhance Therapeutic Index and Efficacy
To overcome resistance and improve the clinical utility of 2-DG, researchers are exploring two main avenues: the development of improved analogs and the design of rational combination therapies.
While 2-DG has shown promise, its therapeutic window can be narrow. nih.gov This has spurred the development of new analogs and prodrugs designed to have better pharmacological properties, such as increased potency, improved tumor targeting, and better penetration of the blood-brain barrier. nih.govresearchgate.netnih.gov
A notable example is WP1122 , a prodrug of 2-DG. moleculin.comfrontiersin.org A prodrug is an inactive compound that is converted into an active drug within the body. frontiersin.orgnih.govhopkinsmedicine.org WP1122 is a diacetylated form of 2-DG, which allows for increased cellular uptake and a longer half-life compared to 2-DG itself. moleculin.com This modification also enhances its ability to cross the blood-brain barrier, making it a promising candidate for treating brain tumors like glioblastoma. moleculin.commoleculin.com Preclinical studies have shown that WP1122 has greater potency than 2-DG and has received Orphan Drug Designation from the U.S. FDA for the treatment of glioblastoma. moleculin.comprnewswire.com
Other analogs, such as 2-fluoro-deoxy-D-glucose (2-FDG), have also been investigated. 2-FDG is a closer structural mimic of glucose than 2-DG and has been shown to be a more efficient substrate for hexokinase, leading to greater inhibition of glycolysis in some contexts. nih.gov The development of such analogs is guided by a deeper understanding of the structure-activity relationships of these molecules and their interactions with transporters and enzymes.
A key strategy to enhance the efficacy of 2-DG is to combine it with other anticancer agents in a way that exploits the metabolic vulnerabilities it creates. nih.govnih.govtandfonline.com
One of the most studied combinations is with radiation therapy . tandfonline.comartofhealingcancer.comnih.govresearchgate.net The rationale for this combination is that 2-DG inhibits the repair of radiation-induced DNA damage, a process that requires significant energy in the form of ATP. nih.govtandfonline.com By depleting cellular energy stores, 2-DG can sensitize cancer cells to the effects of radiation. artofhealingcancer.com Clinical trials have demonstrated that combining 2-DG with radiotherapy is well-tolerated and can lead to improved outcomes in patients with glioblastoma. nih.govresearchgate.net
Combination with chemotherapeutic agents is also a promising approach. For example, combining 2-DG with cisplatin (B142131) has been shown to enhance cytotoxicity in head and neck cancer cells. nih.gov The proposed mechanism is that 2-DG induces metabolic oxidative stress, which synergizes with the DNA-damaging effects of cisplatin. nih.gov Similarly, 2-DG has been shown to enhance the anticancer effects of idarubicin (B193468) in resistant leukemia cells by targeting their increased reliance on glycolysis. nih.gov
Emerging strategies include combining 2-DG with targeted therapies . For instance, there is a strong rationale for combining 2-DG with PARP inhibitors in tumors with defects in homologous recombination (HR), such as those with BRCA mutations. nih.gov These HR-deficient tumors often show an increased reliance on oxidative phosphorylation. embopress.org While this might seem counterintuitive for a glycolysis inhibitor, the metabolic stress induced by 2-DG can create further vulnerabilities that can be exploited by other targeted agents.
| Combination Agent | Rationale for Combination with 2-Deoxy-D-Glucose |
| Radiation Therapy | Inhibition of energy-dependent DNA repair processes. |
| Cisplatin | Enhancement of cytotoxicity through increased metabolic oxidative stress. |
| Idarubicin | Targeting increased glycolytic dependence in drug-resistant cells. |
| PARP Inhibitors | Exploiting metabolic vulnerabilities in tumors with defective DNA repair pathways. |
Targeted Delivery Systems
To enhance the therapeutic index of 2-deoxy-D-glucose (2-DG), researchers are actively developing targeted delivery systems designed to increase its concentration at the site of disease while minimizing systemic exposure. A primary strategy involves the use of nanoparticles. For instance, 2-DG encapsulated in poly(lactic-co-glycolic acid) (PLGA) nanoparticles (2DG-PLGA-NPs) has been shown to induce both cytotoxicity and antitumor immunity in mouse models of liver cancer. nih.gov These nanoparticles were found to decrease lactate (B86563) production and increase the presence of interferon-γ-positive T cells within liver tumors. nih.gov This approach not only amplifies the effects of other treatments like sorafenib (B1663141) but has also demonstrated efficacy in suppressing tumors resistant to anti-programmed death-1 antibodies. nih.gov
Another approach utilizes magnetic nanoparticles. One study detailed the synthesis of 2-DG coated silica (B1680970) Fe3O4 magnetic nanoparticles loaded with a Pt(IV) prodrug of cisplatin. rsc.org This formulation showed targeted cytotoxicity against breast cancer cell lines, with efficient cellular uptake observed within three hours. rsc.org Such magnetic nanoparticles also present the potential for use in hyperthermia treatments. rsc.org
For diseases affecting the brain, such as glioma, delivery systems must overcome the blood-brain barrier (BBB). Nanoparticles made of 2-DG-modified poly(ethylene glycol)-co-poly(trimethylene carbonate) have been developed to exploit the overexpression of glucose transporters (GLUT) on both the BBB and glioma cells. exlibrisgroup.comresearchgate.net This dual-targeted system is designed to enhance penetration of the BBB and improve drug accumulation in the tumor, showing greater anti-glioblastoma efficacy in animal models when loaded with agents like paclitaxel (B517696) compared to non-targeted nanoparticles. exlibrisgroup.comresearchgate.net Liposomal formulations containing 2-DG have also been explored to inhibit glycolysis in cancer cells, showing synergistic effects when co-loaded with other drugs to enhance apoptosis. nih.gov
Targeted Delivery Systems for 2-deoxy-D-glucose
| Delivery System | Target/Mechanism | Key Research Finding | Reference |
|---|---|---|---|
| Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles | Liver Tumors | Induced antitumor immunity and cytotoxicity; increased interferon-γ-positive T cells in tumors. | nih.gov |
| Fe3O4 Magnetic Nanoparticles (with Pt(IV) prodrug) | Breast Cancer Cells (MCF-7) | Exhibited targeted cytotoxicity and rapid cellular internalization; potential for hyperthermia. | rsc.org |
| PEG-co-poly(trimethylene carbonate) Nanoparticles | Glioma (Dual-targeted GLUT transporter) | Enhanced blood-brain barrier penetration and accumulation in glioma, improving anti-tumor efficacy of paclitaxel. | exlibrisgroup.comresearchgate.net |
| Nanoliposomes | Cancer Cells | Inhibited glycolysis and showed synergistic effects with co-loaded drugs to promote mitochondrial depolarization and apoptosis. | nih.gov |
Optimization of Treatment Protocols and Dosing Schedules
A significant area of research focuses on optimizing the use of 2-DG in combination with established cancer therapies to improve outcomes. The rationale is that 2-DG can selectively target slow-growing, hypoxic tumor cells that are often resistant to conventional chemotherapy and radiotherapy, which primarily affect rapidly dividing cells. nih.govascopubs.org
In vivo studies have demonstrated that combining 2-DG with chemotherapeutic agents like Adriamycin or paclitaxel results in significantly slower tumor growth in mouse xenograft models of human osteosarcoma and non-small cell lung cancer compared to either agent used alone. nih.gov Similarly, combining 2-DG with cisplatin has been shown to enhance cytotoxicity in human head and neck cancer cells by inducing metabolic oxidative stress. nih.gov A Phase I clinical trial evaluated the combination of daily oral 2-DG with weekly docetaxel (B913) in patients with advanced solid tumors, finding the combination to be feasible and safe, with some patients achieving disease stabilization. ascopubs.org
The combination of 2-DG with radiotherapy is also a promising strategy. Pre-clinical studies showed that 2-DG could enhance the efficacy of radiation in a dose-dependent manner. nih.gov A clinical study in patients with glioblastoma multiforme found that oral administration of 2-DG prior to high-fraction radiation was well-tolerated. nih.govresearchgate.net This research supports the potential for 2-DG to act as a radiosensitizer, selectively sensitizing cancer cells to radiation while potentially protecting normal cells. nih.gov
The timing of administration is a critical component of these protocols. For instance, in clinical trials, 2-DG has been administered daily for a set period, followed by a break, in an intermittent schedule designed to maximize efficacy. 2dg.org When used with immunotherapy, it has been suggested to pause 2-DG administration before and during the immunotherapy infusion to optimize the effects of both treatments. 2dg.org
Novel Research Paradigms and Unexplored Applications
Investigation in Other Metabolic Diseases
While much of the focus on 2-DG has been in oncology, its role as a glycolysis inhibitor gives it potential applications in a range of other metabolic and inflammatory diseases. Research has shown that 2-DG can be effective in treating various inflammatory conditions by inhibiting cytokine receptor glycosylation. nih.gov
In a mouse model for rheumatoid arthritis, 2-DG was found to reduce the arthritis index and alleviate cellular infiltration and synovial hyperplasia. nih.gov Its mechanism in this context appears to involve modulating macrophage polarization in an AMPK-dependent manner. nih.gov Similarly, in models of allergic airway inflammation, 2-DG treatment significantly decreased the polarization of anti-inflammatory M2 macrophages, thereby preventing disease progression. nih.gov
There is also emerging interest in the role of 2-DG in conditions related to insulin (B600854) and glucose sensing. In a study on colorectal cancer cells, the combination of 2-DG and insulin was found to enhance the cytotoxic effects of 2-DG while simultaneously overcoming the cancer-promoting effects of insulin. nih.gov This suggests a potential therapeutic application for cancer patients who have hyperinsulinemia. nih.gov Furthermore, studies on hypothalamic cell lines indicate that 2-DG can affect glucose-sensing neurons, suggesting a potential, though still largely unexplored, role in studying and possibly managing metabolic disorders like diabetes. nih.govwikipedia.org
Deeper Understanding of Immune-Metabolism Interplay
The function and differentiation of immune cells are intrinsically linked to their metabolic state, and 2-DG has become a critical tool for dissecting this interplay. Glycolysis is essential for the activation and function of many immune cells, and by inhibiting this pathway, 2-DG can profoundly modulate immune responses. biorxiv.org
Research on human T cells shows that 2-DG suppresses early T-cell receptor-mediated activation, proliferation, and the production of cytokines like TNF and IFN-γ. biorxiv.org Interestingly, while it inhibits the initial activation of naive T cells, prolonged exposure to 2-DG can enrich for IL-17-producing T cell subsets (Th17 and MAIT cells), suggesting a complex, subset-specific role in T cell differentiation. biorxiv.org
The effect of 2-DG on macrophages is also a key area of investigation. Macrophages can polarize into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes, each with distinct metabolic profiles. Studies have shown that 2-DG can markedly inhibit the polarization of M2 macrophages, which are often implicated in promoting tumor growth and allergic inflammation. nih.govresearchgate.net This effect is mediated through the AMPK-Hif-1α pathway and is not due to cell death. nih.gov Conversely, in a model of adjuvant-induced arthritis, 2-DG promoted a switch from the M1 to M2 phenotype, suggesting its immunomodulatory effects are highly context-dependent. nih.gov The ability of 2-DG to induce metabolic stress can also lead to the downregulation of several immune-relevant genes. nih.gov
Effects of 2-DG on Immune Cell Subsets
| Immune Cell Type | Observed Effect of 2-DG | Potential Implication | Reference |
|---|---|---|---|
| Human T Cells (General) | Suppresses early activation, proliferation, and cytokine production (TNF, IFN-γ). | General immunosuppression. | biorxiv.org |
| Human Memory T Cells (Th17, MAIT) | Enriches for IL-17 secreting cells in long-term culture. | Modulation of specific effector T cell responses. | biorxiv.org |
| M2 Macrophages (Tumor/Allergy Models) | Inhibits polarization to the M2 phenotype via AMPK-Hif-1α pathway. | Reducing pro-tumor and allergic inflammation. | nih.govresearchgate.net |
| Macrophages (Arthritis Model) | Promotes transition from M1 to M2 phenotype. | Anti-inflammatory effect in autoimmune conditions. | nih.gov |
Q & A
Q. What experimental design is recommended for measuring cellular glucose uptake using 2-DG?
To assess glucose uptake, radiolabeled 2-DG (e.g., [³H]- or [¹⁴C]-labeled) is administered to cells, followed by quantification of trapped 2-DG-6-phosphate. Key steps include:
- Cell Treatment : Incubate cells with radiolabeled 2-DG under physiological conditions (e.g., 37°C, 5% CO₂) .
- Washing : Remove extracellular 2-DG using cold PBS to halt transport.
- Lysis and Detection : Lyse cells and measure radioactivity via scintillation counting. Normalize data to protein content or cell count .
- Controls : Include untreated cells and competitive inhibitors (e.g., excess glucose) to validate specificity.
Q. How does 2-DG deplete cellular ATP, and what downstream effects should be monitored?
2-DG inhibits hexokinase, blocking glycolysis at the first step. This reduces ATP production and increases AMP/ATP ratios, activating AMPK. Concurrently, 2-DG-6-phosphate accumulation inhibits phosphoglucose isomerase, further disrupting glycolysis .
Q. What are the best practices for validating 2-DG purity and stability in experiments?
- Purity Checks : Use HPLC or mass spectrometry to verify chemical integrity, referencing NIST standards .
- Storage : Store lyophilized 2-DG at -20°C in anhydrous conditions. For solutions, prepare fresh or aliquot to avoid hydrolysis .
- Batch-Specific Data : Always review the Certificate of Analysis (CoA) for radiochemical purity if using labeled analogs .
Advanced Research Questions
Q. How can the [¹⁴C]DG method for cerebral glucose utilization be adapted to study other tissues?
- Tracer Administration : Intravenous [¹⁴C]DG pulse, followed by timed plasma sampling to model kinetics.
- Tissue Processing : Rapid freezing (e.g., liquid N₂) post-euthanasia to arrest metabolism. Section tissues for autoradiography.
- Quantification : Use the operational equation to calculate glucose consumption rates, adjusting kinetic constants (e.g., , ) for tissue-specific hexokinase activity .
- Validation : Compare with immunohistochemistry for metabolic markers (e.g., GLUT1, HK2) .
Q. How can 2-DG synergize with chemotherapy or radiation, and what assays best evaluate this?
2-DG enhances DNA damage by depleting ATP required for repair. For synergy studies:
- In Vitro : Use clonogenic assays with graded 2-DG doses combined with cisplatin or radiation. Calculate combination indices (CI) via CompuSyn® .
- In Vivo : Employ xenograft models (e.g., head and neck cancer). Administer 2-DG (150–250 mg/kg, IP) before chemo/radiation. Monitor tumor regression via caliper measurements or bioluminescence .
- Mechanistic Analysis : Assess oxidative stress (ROS levels) and mitochondrial membrane potential (JC-1 staining) .
Q. What distinguishes 2-DG toxicity in hypoxic vs. normoxic tumor cells, and how is this exploited therapeutically?
In hypoxia, 2-DG primarily inhibits glycolysis, while in normoxia, it disrupts N-linked glycosylation.
Q. How is 2-DG’s antiviral efficacy evaluated in vitro, particularly against RNA viruses like SARS-CoV-2?
- Viral Replication Assays : Treat infected Vero E6 cells with 2-DG (0.1–10 mM). Quantify viral RNA via RT-qPCR and plaque reduction .
- Mechanistic Studies : Assess viral entry (pre-/post-treatment protocols) and glycoprotein maturation (Western blot for spike protein glycosylation) .
- Control : Use mannose to confirm glycosylation-specific effects .
Q. What pharmacokinetic and safety parameters are critical when translating 2-DG to clinical trials?
- Phase I Design : Use accelerated titration (e.g., 45–250 mg/kg oral) with docetaxel co-administration. Monitor plasma glucose (hypoglycemia risk) and ECG (QT prolongation) .
- Biomarkers : Image tumors via ¹⁸F-FDG PET pre/post-treatment to confirm glycolysis inhibition .
- Toxicity Mitigation : Limit doses to <63 mg/kg to avoid cardiotoxicity observed in rodent models .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
